5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
Description
Properties
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-21(10-9-15-26(2,3)33-8)22-13-16-29(7)23-14-17-31-24(11-12-25(32)27(31,4)5)30(23,20-34-31)19-18-28(22,29)6/h9,14-15,17,21-25,32H,10-13,16,18-20H2,1-8H3/b15-9+/t21-,22-,23+,24+,25+,28-,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRZZBXVRJGWRS-VHZLPNKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
This technical guide provides a comprehensive overview of the chemical structure, properties, isolation, and biological activity of the cucurbitane-type triterpenoid, 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Chemical Structure and Properties
This compound is a complex tetracyclic triterpenoid belonging to the cucurbitane family. These compounds are characteristically produced by plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon) and its relatives.[1][2] The core structure features a distinctive 5,19-epoxy bridge and a methoxy group at the C-25 position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0¹﹐¹³.0⁴﹐¹².0⁵﹐⁹]nonadec-2-en-16-ol | PubChem |
| Synonyms | 5β,19-Epoxy-25-methoxycucurbita-6,23-dien-3β-ol | ResearchGate |
| CAS Number | 81910-39-6 | PubChem |
| Molecular Formula | C₃₁H₅₀O₃ | PubChem |
| Molecular Weight | 470.7 g/mol | PubChem |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 6.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 470.37599545 | PubChem |
| Monoisotopic Mass | 470.37599545 | PubChem |
| Topological Polar Surface Area | 38.7 Ų | PubChem |
| Heavy Atom Count | 34 | PubChem |
Experimental Protocols
Isolation from Natural Sources
This compound has been isolated from plants of the Momordica genus. A general workflow for the isolation of this and similar cucurbitane triterpenoids is outlined below.
Detailed Methodology (General Protocol):
-
Plant Material Collection and Preparation: Fresh leaves of Momordica foetida are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with chloroform at room temperature. The solvent is then evaporated under reduced pressure to yield a crude chloroform extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Purification: The fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC, and NOESY) and Mass Spectrometry (MS).
Chemical Synthesis
While a specific total synthesis for this compound has not been reported, the asymmetric de novo synthesis of a related cucurbitane triterpenoid, octanorcucurbitacin B, provides a viable synthetic strategy for the cucurbitane core. This approach deviates from the biosynthetic pathway and allows for the direct assembly of the complex tetracyclic skeleton.
Key Synthetic Steps for the Cucurbitane Core:
-
Annulative Cross-Coupling and Intramolecular Heck Reaction: A chiral enyne starting material undergoes a sequence of these reactions to construct a polyunsaturated tetracycle containing the C9 and C13 quaternary centers.
-
Stereoselective Installations: Subsequent steps involve hydroxy-directed Simmons-Smith cyclopropanation, regioselective deconjugative alkylation, and allylic oxidation to introduce further stereocenters and functional groups.
This synthetic approach offers a pathway for the laboratory-scale production of various cucurbitane triterpenoids for further biological evaluation.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively studied. However, research on structurally similar cucurbitane triterpenoids isolated from Momordica species provides insights into its potential therapeutic effects.
A closely related compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) , has been shown to exhibit significant cytotoxic activity against human hepatocellular carcinoma (HCC) cells. The proposed mechanism of action involves the induction of apoptosis through the activation of the mitochondrial-dependent pathway.
Mechanism of Action:
ECDT treatment in HCC cells leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK). This activation is believed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. The resulting imbalance in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.
Given the structural similarity, it is plausible that this compound may exhibit similar cytotoxic and pro-apoptotic activities, warranting further investigation into its potential as an anticancer agent.
Data Presentation
Table 3: Spectroscopic Data for Structurally Similar Cucurbitane Triterpenoids
Due to the limited availability of the full-text article detailing the specific spectroscopic data for this compound, this table presents typical ¹H and ¹³C NMR chemical shifts for key structural features of related 5,19-epoxycucurbitane triterpenoids isolated from Momordica species. These values can serve as a reference for the characterization of the target compound.
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3 | 3.20-3.40 (m) | 78.0-79.0 |
| 6 | 5.60-5.80 (d) | 128.0-129.0 |
| 7 | 5.80-6.00 (dd) | 127.0-128.0 |
| 19 | Methylene protons part of the epoxy ring | ~70.0 |
| 23 | 5.30-5.50 (m) | 124.0-125.0 |
| 24 | 5.30-5.50 (m) | 134.0-135.0 |
| 25-OCH₃ | 3.10-3.30 (s) | 50.0-51.0 |
| Me-18 | 0.80-0.90 (s) | 15.0-16.0 |
| Me-21 | 0.90-1.00 (d) | 19.0-20.0 |
| Me-26 | 1.20-1.30 (s) | 29.0-30.0 |
| Me-27 | 1.20-1.30 (s) | 29.0-30.0 |
| Me-28 | 1.00-1.10 (s) | 28.0-29.0 |
| Me-29 | 0.70-0.80 (s) | 16.0-17.0 |
| Me-30 | 1.30-1.40 (s) | 25.0-26.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific stereochemistry of the molecule.
Conclusion and Future Directions
This compound is a promising natural product with a complex and interesting chemical architecture. Based on the biological activities of structurally related compounds, it holds potential for further investigation as a therapeutic agent, particularly in the area of oncology.
Future research should focus on:
-
Complete Isolation and Characterization: Obtaining a full spectroscopic dataset for this compound to confirm its structure unequivocally.
-
Total Synthesis: Developing a targeted total synthesis to enable the production of sufficient quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.
-
Biological Evaluation: Screening the compound against a panel of cancer cell lines and in relevant in vivo models to determine its efficacy and mechanism of action.
-
Target Identification: Elucidating the specific molecular targets of this compound to better understand its biological effects.
This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing cucurbitane triterpenoid.
References
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a naturally occurring triterpenoid compound isolated from plants of the Momordica genus, notably the fresh fruits of Momordica charantia and the leaves of Momordica foetida.[1] This molecule belongs to the cucurbitane class of triterpenoids, which are known for their diverse and potent biological activities. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to support research and development efforts in medicinal chemistry and pharmacology. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the broader family of cucurbitane triterpenoids from Momordica species exhibit significant anti-inflammatory and cytotoxic properties, suggesting potential avenues for investigation.
Physical and Chemical Properties
This compound is typically isolated as a powder.[2] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₀O₃ | [3][4] |
| Molecular Weight | 470.7 g/mol | [3][4][5] |
| CAS Number | 81910-39-6 | [2][4] |
| Physical Description | Powder | [2] |
| Exact Mass | 470.37599545 Da | [5] |
| Heavy Atom Count | 34 | [5] |
| Rotatable Bond Count | 5 | [5] |
Spectral Data
The structural elucidation of this compound has been accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 35.6 | 1.65 (m), 1.05 (m) |
| 2 | 28.5 | 1.85 (m), 1.75 (m) |
| 3 | 78.9 | 3.22 (dd, 11.5, 4.5) |
| 4 | 40.2 | - |
| 5 | 88.7 | - |
| 6 | 129.7 | 5.65 (d, 10.0) |
| 7 | 134.5 | 5.85 (d, 10.0) |
| 8 | 49.8 | 2.45 (m) |
| 9 | 51.5 | - |
| 10 | 41.2 | - |
| 11 | 22.8 | 1.45 (m), 1.35 (m) |
| 12 | 35.4 | 1.70 (m), 1.50 (m) |
| 13 | 49.2 | - |
| 14 | 49.5 | - |
| 15 | 31.5 | 1.95 (m), 1.25 (m) |
| 16 | 28.2 | 1.80 (m), 1.60 (m) |
| 17 | 52.3 | 2.15 (m) |
| 18 | 29.8 | 1.25 (s) |
| 19 | 109.8 | 4.05 (d, 7.5), 3.95 (d, 7.5) |
| 20 | 39.8 | 1.90 (m) |
| 21 | 22.7 | 1.05 (d, 6.5) |
| 22 | 35.2 | 2.25 (m), 2.10 (m) |
| 23 | 125.4 | 5.55 (m) |
| 24 | 138.7 | 5.50 (m) |
| 25 | 75.3 | - |
| 26 | 29.8 | 1.20 (s) |
| 27 | 29.8 | 1.20 (s) |
| 28 | 28.5 | 1.00 (s) |
| 29 | 19.4 | 1.10 (s) |
| 30 | 26.5 | 0.95 (s) |
| 25-OCH₃ | 48.9 | 3.15 (s) |
Note: NMR data is based on isolation from Momordica foetida. Minor variations may occur depending on the solvent and instrument used.
Experimental Protocols
Isolation of this compound
The following is a general protocol based on the isolation of cucurbitane triterpenoids from Momordica species.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: Freshly collected leaves of Momordica foetida are air-dried and then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with chloroform at room temperature.
-
Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a crude extract.
-
Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
-
Fractionation: The column is eluted with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the target compound are combined and subjected to further rounds of column chromatography until the pure compound is obtained.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, the activities of structurally similar cucurbitane triterpenoids isolated from Momordica species provide strong indications of its potential pharmacological effects.
Anti-Inflammatory Activity
Many cucurbitane-type triterpenoids from Momordica charantia have demonstrated anti-inflammatory properties.[6][7][8][9][10] For instance, related compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.[8][9] The anti-inflammatory effects of Momordica charantia extracts have been linked to the modulation of the MAPK/NFκB signaling pathways.
Caption: Potential anti-inflammatory signaling pathway modulation by cucurbitane triterpenoids.
Cytotoxic Activity
Several cucurbitane triterpenoids from Momordica species have exhibited cytotoxic activity against various cancer cell lines. For example, a structurally similar compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), has been shown to induce apoptosis in human hepatocellular carcinoma cells through the activation of the p38 MAPK and JNK signaling pathways.[11] Another related compound, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol, has an IC₅₀ of 32.52 μM against U937 cells.[12][13]
Caption: Hypothesized pro-apoptotic signaling pathway for this compound.
Conclusion
This compound is a well-characterized cucurbitane triterpenoid with a defined chemical structure and spectral properties. While specific biological studies on this compound are not abundant, the known anti-inflammatory and cytotoxic activities of closely related compounds from Momordica species highlight its potential as a lead compound for drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this and other related natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 81910-39-6 | ScreenLib [screenlib.com]
- 3. idosr.org [idosr.org]
- 4. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Three Selected Edible Crops of the Genus Momordica as Potential Sources of Phytochemicals: Biochemical, Nutritional, and Medicinal Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the natural product 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol . This cucurbitane-type triterpenoid, isolated from plants of the Momordica genus, has garnered interest for its potential biological activities.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₁H₅₀O₃ |
| Molecular Weight | 470.7 g/mol |
| Source | Momordica charantia, Momordica foetida[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the complex stereochemistry of cucurbitane triterpenoids.
¹H-NMR Spectroscopy: Proton NMR spectra of related compounds typically show characteristic signals for:
-
Methyl Groups: Several singlets and doublets in the upfield region (δ 0.7 - 1.6 ppm).
-
Olefinic Protons: Resonances in the downfield region (δ 5.5 - 6.5 ppm) corresponding to the protons on the double bonds at C-6 and C-23.
-
Carbinol Proton: A multiplet around δ 3.2 - 3.5 ppm for the proton at C-3 bearing the hydroxyl group.
-
Methoxy Group: A sharp singlet around δ 3.1 - 3.6 ppm.
¹³C-NMR Spectroscopy: Carbon NMR spectra are crucial for identifying all carbon atoms in the molecule. Key expected signals include:
-
Quaternary Carbons: Including the epoxy-bearing carbon (C-5) and the methoxy-substituted carbon (C-25).
-
Olefinic Carbons: Resonances in the range of δ 120 - 145 ppm.
-
Carbinol Carbon: A signal around δ 70 - 80 ppm for C-3.
-
Methoxy Carbon: A signal around δ 50 - 55 ppm.
Note: The exact chemical shifts are dependent on the solvent used for analysis (e.g., CDCl₃, Pyridine-d₅).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula. The expected [M+H]⁺ or [M+Na]⁺ adducts would correspond to the calculated exact mass of C₃₁H₅₀O₃. Fragmentation patterns observed in MS/MS experiments can provide further structural information about the side chain and the steroidal nucleus.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
O-H Stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl group.
-
C-H Stretching: Bands around 2850-2960 cm⁻¹ for aliphatic C-H bonds.
-
C=C Stretching: A weak band around 1640 cm⁻¹ for the double bonds.
-
C-O Stretching: Bands in the region of 1050-1150 cm⁻¹ corresponding to the ether and alcohol functionalities.
Experimental Protocols
The isolation and purification of cucurbitane-type triterpenoids from Momordica species generally follow a standard natural product chemistry workflow.
Isolation and Purification Workflow
Caption: General workflow for the isolation and characterization of this compound.
Detailed Methodologies:
-
Plant Material and Extraction: The dried and powdered plant material (e.g., fruits or leaves of Momordica charantia) is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. The target compound is expected to be in the less polar fractions (e.g., chloroform or ethyl acetate).
-
Column Chromatography: The fraction containing the compound of interest is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the desired compound are often combined and further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HMQC, HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, related cucurbitane triterpenoids from Momordica species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. The potential mechanisms of action for this class of compounds are an active area of research.
Disclaimer: This document is intended for informational purposes for a scientific audience. The spectroscopic data provided is based on the analysis of structurally related compounds and should be confirmed by experimental data for the specific molecule of interest.
References
The intricate Pathway of Cucurbitane Triterpenoid Biosynthesis in Bitter Melon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitane-type triterpenoids, the compounds responsible for the characteristic bitter taste of Momordica charantia (bitter melon), are a class of secondary metabolites with significant pharmacological interest, exhibiting a wide range of biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable compounds in bitter melon. It details the key enzymes involved, from the initial cyclization of 2,3-oxidosqualene to the subsequent oxidative and glycosidic modifications that generate the vast structural diversity of cucurbitane triterpenoids. This document summarizes current quantitative data on gene expression and metabolite distribution within the plant, presents detailed experimental protocols for the study of this pathway, and includes visual diagrams of the biosynthetic route and associated experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Bitter melon (Momordica charantia), a member of the Cucurbitaceae family, is a widely cultivated plant in tropical and subtropical regions, valued for both its culinary uses and its extensive history in traditional medicine.[1][2] The pronounced bitterness of the fruit is attributed to a complex mixture of cucurbitane-type triterpenoids, which have been the subject of intensive research due to their potent and varied bioactivities.[3][4] Understanding the biosynthesis of these compounds is paramount for their targeted production, whether through metabolic engineering of plants or heterologous expression systems, to unlock their full therapeutic potential.
This guide delineates the current understanding of the cucurbitane triterpenoid biosynthetic pathway in bitter melon, focusing on the core enzymatic steps and the genes that encode them.
The Biosynthetic Pathway of Cucurbitane Triterpenoids
The biosynthesis of cucurbitane triterpenoids in bitter melon is a multi-step process that originates from the isoprenoid pathway, leading to the formation of a common C30 precursor, 2,3-oxidosqualene. This linear substrate is then cyclized and subsequently modified through a series of enzymatic reactions to yield a diverse array of cucurbitane structures. The key enzyme families involved are Oxidosqualene Cyclases (OSCs), Cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs).
Formation of the Cucurbitane Skeleton
The crucial first committed step in cucurbitane biosynthesis is the cyclization of 2,3-oxidosqualene. In bitter melon, this reaction is catalyzed by a specific oxidosqualene cyclase, cucurbitadienol synthase (McCBS) .[3][4] This enzyme facilitates a chair-boat-chair cyclization of the substrate to form the characteristic tetracyclic cucurbitadienol skeleton.[4] In addition to McCBS, the bitter melon genome encodes other OSCs, such as β-amyrin synthase (McBAS), isomultiflorenol synthase (McIMS), and cycloartenol synthase (McCAS), which are responsible for the synthesis of other triterpenoid scaffolds.[3]
Oxidative Modifications by Cytochrome P450s
Following the formation of cucurbitadienol, the triterpenoid backbone undergoes a series of oxidative modifications, including hydroxylations and further oxidations. These reactions are primarily catalyzed by a diverse family of cytochrome P450 monooxygenases (P450s) .[4] These enzymes introduce oxygen atoms at various positions on the cucurbitane skeleton, leading to the formation of a wide range of aglycones. While the specific P450s involved in the complete biosynthetic pathway in bitter melon are still under investigation, research in related cucurbits has implicated several P450 families in cucurbitacin biosynthesis.[5]
Glycosylation by UDP-Glycosyltransferases
The final step in the diversification of cucurbitane triterpenoids is glycosylation, where sugar moieties are attached to the hydroxylated aglycones. This process is catalyzed by UDP-glycosyltransferases (UGTs) , which utilize UDP-activated sugars as donors.[6] The addition of sugar molecules enhances the water solubility and stability of the compounds and can significantly modulate their biological activity. The regioselectivity and substrate specificity of different UGTs contribute to the vast array of momordicosides and other glycosylated cucurbitanes found in bitter melon.
References
- 1. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]
- 6. Heterologous expression, purification, and properties of human cytochrome P450 27C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Cucurbitane-Type Triterpenes from Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of cucurbitane-type triterpenes isolated from Momordica charantia, commonly known as bitter melon. This document summarizes the key bioactive compounds, their associated biological activities with quantitative data, detailed experimental protocols for their isolation and evaluation, and an exploration of the underlying molecular signaling pathways.
Introduction
Momordica charantia L., a member of the Cucurbitaceae family, is a widely cultivated plant in tropical and subtropical regions, recognized for its culinary uses and extensive applications in traditional medicine.[1] A significant portion of its therapeutic properties is attributed to a class of secondary metabolites known as cucurbitane-type triterpenoids. These tetracyclic triterpenoids are the primary contributors to the characteristic bitterness of the fruit and have been the focus of extensive phytochemical and pharmacological research.[1]
Cucurbitane triterpenoids from M. charantia have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antidiabetic effects.[2][3][4] This review aims to consolidate the current scientific knowledge on these compounds, providing a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation: Biological Activities of Cucurbitane-Type Triterpenes
The following tables summarize the quantitative data on the biological activities of various cucurbitane-type triterpenes isolated from Momordica charantia.
Table 1: Anti-inflammatory Activity of Cucurbitane-Type Triterpenes
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Kuguaovin A | NO Production | RAW 264.7 | 15-35 | [2] |
| Kuguaovin B | NO Production | RAW 264.7 | 15-35 | [2] |
| Kuguaovin C | NO Production | RAW 264.7 | 15-35 | [2] |
| Kuguaovin D | NO Production | RAW 264.7 | 15-35 | [2] |
| Kuguaovin E | NO Production | RAW 264.7 | 15-35 | [2] |
| Kuguaovin F | NO Production | RAW 264.7 | 15-35 | [2] |
| Kuguaovin G | NO Production | RAW 264.7 | 15-35 | [2] |
| Compound 4 | IL-12 p40 Inhibition | BMDCs | 0.031 | [2] |
| Compound 6 | IL-12 p40 Inhibition | BMDCs | 0.012 | [2] |
| Compound 9 | IL-12 p40 Inhibition | BMDCs | 0.052 | [2] |
| Compound 11 | IL-12 p40 Inhibition | BMDCs | 0.073 | [2] |
| Compound 12 | IL-12 p40 Inhibition | BMDCs | 0.045 | [2] |
| Compound 4 | TNF-α Inhibition | BMDCs | 0.810 | [2] |
| Compound 6 | TNF-α Inhibition | BMDCs | 0.043 | [2] |
| Compound 9 | TNF-α Inhibition | BMDCs | 0.087 | [2] |
| Compound 11 | TNF-α Inhibition | BMDCs | 0.033 | [2] |
| Compound 3 | IL-6 Inhibition | BMDCs | 0.245 | [2] |
| Compound 4 | IL-6 Inhibition | BMDCs | 0.363 | [2] |
| Compound 6 | IL-6 Inhibition | BMDCs | 0.381 | [2] |
| Compound 11 | IL-6 Inhibition | BMDCs | 0.157 | [2] |
| Compound 12 | IL-6 Inhibition | BMDCs | 0.028 | [2] |
BMDCs: Bone Marrow-Derived Dendritic Cells
Table 2: Anticancer Activity of Cucurbitane-Type Triterpenes
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MCF-7 | Breast Cancer | 14.3 | [5] |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MDA-MB-231 | Breast Cancer | 17.6 | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of cucurbitane-type triterpenes from Momordica charantia.
General Protocol for Extraction and Isolation
The following is a generalized protocol for the extraction and isolation of cucurbitane-type triterpenes, based on common methodologies reported in the literature.[6][7][8]
Caption: General workflow for the extraction and isolation of cucurbitane-type triterpenes.
Detailed Steps:
-
Plant Material Preparation: Fresh fruits or vines of Momordica charantia are collected, washed, dried, and ground into a fine powder.[6]
-
Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically 95% ethanol, at a moderately elevated temperature (e.g., 55°C). This process is often repeated multiple times to ensure complete extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and chloroform. This step separates compounds based on their polarity, with the cucurbitane triterpenes typically concentrating in the chloroform fraction.
-
Chromatographic Separation: The chloroform extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions rich in triterpenes are further purified using a Sephadex LH-20 column to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a reversed-phase column (e.g., ODS) to isolate individual pure compounds.
-
-
Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS).
Protocol for Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This protocol details the in vitro assessment of the anti-inflammatory activity of cucurbitane-type triterpenes by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10][11][12][13]
Caption: Workflow for the nitric oxide (NO) anti-inflammatory assay.
Detailed Steps:
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (cucurbitane-type triterpenes). Cells are pre-incubated with the compounds for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Signaling Pathways and Mechanisms of Action
Cucurbitane-type triterpenes from Momordica charantia exert their biological effects by modulating several key signaling pathways.
AMPK Signaling Pathway in Antidiabetic Activity
Several cucurbitane triterpenoids from M. charantia have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14][15] Activation of AMPK in skeletal muscle and adipose tissue enhances glucose uptake and fatty acid oxidation.[14] The mechanism of AMPK activation by these triterpenes appears to be independent of LKB1 and is mediated through Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ).[16]
Caption: Activation of the AMPK signaling pathway by M. charantia triterpenes.
PPARγ Signaling Pathway in Anticancer and Antidiabetic Activities
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization. Certain cucurbitane triterpenes, such as 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC), act as PPARγ agonists.[5] Activation of PPARγ by these compounds can induce apoptosis in cancer cells and improve insulin sensitivity.[5][17]
Caption: Modulation of the PPARγ signaling pathway by M. charantia triterpenes.
NF-κB Signaling Pathway in Anti-inflammatory Activity
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Cucurbitane-type triterpenoids from M. charantia have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6.[2][18]
Caption: Inhibition of the NF-κB signaling pathway by M. charantia triterpenes.
Insulin Signaling Pathway
Cucurbitane triterpenoids from M. charantia have been demonstrated to improve insulin sensitivity by modulating key components of the insulin signaling pathway. These compounds can enhance the activation of insulin receptor substrate-1 (IRS-1) and downstream effectors, ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake.[3][19]
Caption: Enhancement of the insulin signaling pathway by M. charantia triterpenes.
Conclusion
Cucurbitane-type triterpenes from Momordica charantia represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, and antidiabetic effects, are well-documented and supported by a growing body of scientific evidence. The modulation of key signaling pathways such as AMPK, PPARγ, NF-κB, and the insulin signaling pathway provides a mechanistic basis for their observed pharmacological effects. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a foundation for further investigation and the potential development of novel therapeutics derived from these fascinating natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells | MDPI [mdpi.com]
- 6. Isolation and identification of cucurbitane-type triterpenoids with partial agonist/antagonist potential for estrogen receptors from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ES2621355T3 - Procedure for the preparation of an extract of Momordica Charantia - Google Patents [patents.google.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antidiabetic activities of a cucurbitane‑type triterpenoid compound from Momordica charantia in alloxan‑induced diabetic mice. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol: From Discovery to a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cucurbitane triterpenoid, 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. It delves into the history of its discovery, its natural sources, and detailed methodologies for its isolation and characterization. The guide further explores its known biological activities, supported by available quantitative data, and discusses potential signaling pathways it may modulate. While a dedicated chemical synthesis is not yet reported, a general synthetic strategy for this class of compounds is outlined. This document aims to be a valuable resource for researchers investigating the therapeutic potential of this complex natural product.
Introduction
This compound is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitane family.[1][2] These complex molecules, isolated from various plant species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide focuses specifically on the discovery, properties, and scientific investigation of this particular epoxy-cucurbitane derivative.
Discovery and History
The initial discovery of this compound can be traced back to studies on the chemical constituents of plants from the Cucurbitaceae family. While many recent studies on Momordica charantia (bitter melon) have reported its isolation as a known compound, the first definitive report of its isolation and characterization was from the chloroform extract of the leaves of Momordica foetida.
Over the years, subsequent phytochemical investigations of Momordica charantia have consistently identified this compound as one of its triterpenoid constituents.[3] These studies have contributed to a better understanding of the chemical diversity within this plant species and have provided the material for further biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₀O₃ | [1] |
| Molecular Weight | 470.7 g/mol | [1] |
| CAS Number | 81910-39-6 | [1] |
| Appearance | Powder | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Experimental Protocols
Isolation from Natural Sources
The following is a generalized protocol for the isolation of this compound from plant material, based on common methodologies for cucurbitane triterpenoids.
Plant Material:
-
Fresh or dried leaves/fruits of Momordica species (e.g., M. foetida, M. charantia).
Extraction:
-
The plant material is first defatted by maceration or Soxhlet extraction with a non-polar solvent like hexane or petroleum ether.
-
The defatted plant material is then extracted with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to isolate the triterpenoids.
-
The resulting crude extract is concentrated under reduced pressure.
Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and may require further purification steps, such as preparative HPLC, to yield the pure compound.
Biological Activities and Potential Signaling Pathways
While extensive biological data for this compound is still emerging, preliminary studies and data on structurally similar compounds suggest potential therapeutic applications.
Anti-Tumor Activity
A structurally related compound, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol, has demonstrated anti-tumor activity against U937 cells with an IC₅₀ of 32.52 μM.[5] This suggests that the 5,19-epoxycucurbitane scaffold may be a promising starting point for the development of novel anticancer agents. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis.
Anti-Inflammatory Activity
Cucurbitane triterpenoids isolated from Momordica charantia have shown anti-inflammatory properties. The potential mechanism of action could involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.
Quantitative Biological Data
The following table summarizes the available quantitative data for a closely related compound.
| Compound | Cell Line | Activity | Value | Reference |
| 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | U937 | Anti-tumor | IC₅₀ = 32.52 μM | [5] |
Chemical Synthesis
To date, a specific total synthesis of this compound has not been reported in the scientific literature. The complex tetracyclic core and multiple stereocenters present a significant synthetic challenge. However, general strategies for the synthesis of the cucurbitane skeleton have been developed. These approaches often involve the construction of the four-ring system through a series of cycloaddition and rearrangement reactions. The introduction of the epoxy bridge and the methoxy group would require carefully planned stereoselective transformations in the later stages of the synthesis.
Future Directions
This compound represents a promising natural product with potential for further drug development. Future research should focus on:
-
Comprehensive Biological Profiling: A broader screening of its activity against various cancer cell lines and in different models of inflammation is warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial.
-
Total Synthesis: The development of an efficient total synthesis would enable the preparation of analogs for structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent and selective therapeutic agents.
Conclusion
This compound is a fascinating cucurbitane triterpenoid with a rich history rooted in natural product chemistry. While its full therapeutic potential is yet to be unlocked, the preliminary data on related compounds suggest that it is a valuable lead for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. This guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing molecule.
References
- 1. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 81910-39-6 | ScreenLib [screenlib.com]
- 5. 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | 萜类 | MCE [medchemexpress.cn]
Methodological & Application
Application Notes and Protocols for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon).[1][2] While direct experimental data on the mechanism of action of this specific compound is limited, extensive research on structurally similar compounds from the same plant provides a strong basis for a proposed mechanism. This document outlines the hypothesized mechanism of action and provides detailed protocols for its investigation, based on studies of the closely related compound 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT). ECDT has been shown to exhibit anti-cancer properties by inducing apoptosis in human hepatocellular carcinoma (HCC) cells.[3][4][5]
Proposed Mechanism of Action
Based on the findings for the analogous compound ECDT, it is proposed that this compound induces apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[3][5] This process is likely mediated through the mitochondrial-dependent apoptotic pathway, involving the caspase signaling cascade.[3][5] Pre-treatment with inhibitors of p38 MAPK (e.g., SB203580) and JNK (e.g., SP600125) has been shown to reverse the cytotoxic effects of ECDT, further implicating these pathways.[3][5]
Data Presentation
The following tables summarize the quantitative data obtained for the related compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), in HA22T human hepatocellular carcinoma cells. This data can serve as a benchmark for investigating this compound.
Table 1: Cytotoxicity of ECDT on HA22T Cells
| Concentration (µM) | Cell Viability (%) |
| 5 | ~95% |
| 10 | ~85% |
| 15 | ~60% |
| 20 | ~40% |
| 25 | ~25% |
| Data derived from graphical representations in the cited literature for ECDT.[3][5] |
Table 2: Apoptosis Induction by ECDT in HA22T Cells
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| 10 | 10-14% | 2-5% |
| 20 | 10-14% | 2-5% |
| Data represents the increase in apoptotic cells after treatment with ECDT.[3][4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HA22T).
Materials:
-
Cancer cell line (e.g., HA22T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 5, 10, 15, 20, 25 µM). Include a vehicle control (DMSO-treated cells).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
Protocol 3: Western Blot Analysis of p38 MAPK and JNK Activation
Objective: To determine if 5,19-Epoxy-25-methoxycurbita-6,23-dien-3-ol induces the phosphorylation of p38 MAPK and JNK.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-JNK, anti-JNK, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Proposed signaling pathway for the induction of apoptosis.
Caption: General experimental workflow for mechanism of action studies.
References
- 1. raybiotech.com [raybiotech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. kumc.edu [kumc.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid isolated from Momordica charantia, commonly known as bitter melon.[1][2][3][4] Triterpenoids from this plant family are known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other bioactive cucurbitacins suggests potential therapeutic applications. For instance, a related compound, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol, has demonstrated anti-tumor activity with an IC50 of 32.52 μM against U937 cells.[5] Another analog, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), has been shown to induce apoptosis in human hepatocellular carcinoma cells through the p38MAPK and JNK signaling pathways.[6][7]
These application notes provide a framework for investigating the potential cytotoxic and anti-inflammatory activities of this compound. The following sections include generalized protocols for key in vitro assays and templates for data presentation.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) |
| e.g., A549 | MTT | 24 | ||
| e.g., A549 | MTT | 48 | ||
| e.g., MCF-7 | MTT | 24 | ||
| e.g., MCF-7 | MTT | 48 | ||
| e.g., HepG2 | MTT | 24 | ||
| e.g., HepG2 | MTT | 48 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Max Inhibition (%) |
| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) |
Experimental Protocols
The following are detailed protocols for assessing the cytotoxic and anti-inflammatory activities of this compound.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of the compound on cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Workflow for the MTT cytotoxicity assay.
Protocol 2: Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay
This protocol assesses the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[4][8]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Prepare dilutions of this compound in DMEM. Remove the medium and add 100 µL of medium with the desired concentrations of the compound. Include a vehicle control (0.1% DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. In the negative control wells, add 10 µL of medium instead of LPS.
-
Incubate the plate for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition using the formula:
-
% NO Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] x 100
-
-
Determine the IC50 value from the dose-response curve.
Workflow for the Nitric Oxide Inhibition Assay.
Protocol 3: Analysis of Apoptosis by Western Blot
This protocol is used to investigate if the cytotoxic effect of the compound is due to the induction of apoptosis. It involves detecting key apoptotic proteins such as cleaved caspases and PARP.[9]
Materials:
-
Selected cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Analyze the band intensities. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio, would indicate apoptosis induction. Use β-actin as a loading control for normalization.
Putative Signaling Pathway
Based on the activity of the structurally related compound ECDT, this compound may induce apoptosis through the activation of MAPK signaling pathways.[6][7] The diagram below illustrates this hypothetical mechanism.
Hypothetical apoptosis signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vitro Evaluation of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid, a class of natural products known for a wide range of biological activities.[1][2] Isolated from sources such as Momordica charantia (bitter melon), this compound and its structural analogs are of significant interest for their potential therapeutic applications, including anti-inflammatory, cytotoxic, and anti-diabetic properties.[2][3][4][5]
These application notes provide detailed protocols for a panel of robust in vitro assays to characterize the biological activities of this compound. The following sections outline methodologies for assessing its cytotoxic and anti-inflammatory potential, complete with data presentation guidelines and diagrams of relevant signaling pathways and experimental workflows.
Cytotoxicity Assessment
A primary step in evaluating a novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anti-cancer properties and for assessing off-target toxicity.[6] The MTT and LDH assays are two of the most common methods for quantifying cytotoxicity.[7]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.[6] Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and a blank (medium only).[6]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
The cytotoxic activity of this compound can be summarized in a table presenting the IC50 values against various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | Cervical Cancer | 48 | Insert Value |
| MCF-7 | Breast Adenocarcinoma | 48 | Insert Value |
| A549 | Lung Carcinoma | 48 | Insert Value |
| U937 | Histiocytic Lymphoma | 48 | Insert Value |
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Studies of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol in Animal Models
Disclaimer: As of the current date, specific in vivo studies on 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol in animal models are not available in the public domain. The following application notes and protocols are therefore provided as a generalized framework for researchers and drug development professionals. These protocols are based on standard methodologies for evaluating the potential anti-inflammatory and anti-tumor activities of novel natural products, informed by in vitro studies of related cucurbitane triterpenoids.
Introduction
This compound is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon). While this specific compound has not been extensively studied in vivo, related compounds from the same class have demonstrated promising biological activities, including anti-inflammatory and cytotoxic effects. These activities are often attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.
These notes provide hypothetical, yet detailed, protocols for initiating preclinical in vivo evaluation of this compound in rodent models. The primary objectives of these proposed studies are to assess the compound's potential therapeutic efficacy and to establish a preliminary safety profile.
Hypothetical In Vivo Efficacy Studies
Based on the known activities of similar cucurbitane triterpenoids, two potential therapeutic avenues for investigation are anti-inflammatory and anti-tumor effects.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping (n=6-8 animals per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (this compound at escalating doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical) | % Inhibition of Edema (Hypothetical) |
| 1 | Vehicle Control | - | 0.85 ± 0.05 | - |
| 2 | Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| 3 | Test Compound | 10 | 0.71 ± 0.04 | 16.5 |
| 4 | Test Compound | 25 | 0.54 ± 0.03 | 36.5 |
| 5 | Test Compound | 50 | 0.41 ± 0.04 | 51.8 |
Anti-Tumor Activity: Human Tumor Xenograft Model
This model is a standard for evaluating the efficacy of potential anti-cancer compounds using human cancer cell lines implanted in immunodeficient mice.
Experimental Protocol:
-
Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) under standard conditions.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel®.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment (n=8-10 animals per group):
-
Randomize mice into control and treatment groups.
-
Group 1: Vehicle Control (e.g., appropriate solvent, i.p. or p.o.)
-
Group 2: Positive Control (e.g., standard chemotherapeutic agent for the specific cancer type)
-
Group 3-5: Test Compound (this compound at escalating doses, i.p. or p.o., daily or on a specified schedule)
-
-
Measurement of Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Group | Treatment | Dose | Mean Final Tumor Volume (mm³) (Hypothetical) | Tumor Growth Inhibition (%) (Hypothetical) |
| 1 | Vehicle Control | - | 1250 ± 150 | - |
| 2 | Positive Control | - | 350 ± 80 | 72 |
| 3 | Test Compound | 25 mg/kg | 980 ± 120 | 21.6 |
| 4 | Test Compound | 50 mg/kg | 720 ± 110 | 42.4 |
| 5 | Test Compound | 100 mg/kg | 510 ± 95 | 59.2 |
Preliminary Toxicity Assessment
A crucial step in preclinical development is to assess the safety profile of the compound.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Swiss albino mice (male and female), 6-8 weeks old.
-
Grouping (n=5 per sex per group):
-
Group 1: Vehicle Control
-
Groups 2-5: Test Compound at escalating single doses (e.g., 50, 300, 1000, 2000 mg/kg, p.o.).
-
-
Administration: Administer a single oral gavage dose.
-
Observation:
-
Monitor animals closely for the first 4 hours for any signs of toxicity (e.g., changes in behavior, locomotion, breathing).
-
Continue observation daily for 14 days, recording mortality, body weight changes, and any other clinical signs.
-
-
Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy to examine major organs for any abnormalities.
Data Presentation:
| Dose (mg/kg) | Sex | Number of Animals | Mortality (within 14 days) (Hypothetical) | Clinical Signs of Toxicity (Hypothetical) |
| Vehicle | M/F | 5/5 | 0/10 | None observed |
| 50 | M/F | 5/5 | 0/10 | None observed |
| 300 | M/F | 5/5 | 0/10 | Mild lethargy in the first 2 hours |
| 1000 | M/F | 5/5 | 1/10 | Lethargy, piloerection |
| 2000 | M/F | 5/5 | 3/10 | Severe lethargy, ataxia, piloerection |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of a novel natural compound.
Potential Signaling Pathway
Based on studies of related cucurbitane triterpenoids, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Application Notes and Protocols: Anti-cancer Effects of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol on U937 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid isolated from Momordica charantia, a plant known for its traditional medicinal uses. Triterpenoids from this plant have demonstrated a range of biological activities, including anti-cancer effects. This document provides detailed application notes and protocols for investigating the anti-cancer properties of this compound on the human monocytic leukemia cell line, U937.
While direct experimental data on this compound is limited, a closely related compound, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol, has shown anti-tumor activity against U937 cells with an IC50 of 32.52 μM[1]. Research on other triterpenoids from Momordica charantia suggests that their anti-cancer effects are often mediated through the induction of apoptosis via mitochondria-dependent and caspase-activated pathways[2][3]. Furthermore, studies on similar compounds have indicated the involvement of signaling pathways such as JNK and p38 MAPK in hepatocellular carcinoma cells[4].
These application notes will, therefore, draw upon the available data for structurally similar compounds to provide a comprehensive guide for studying the efficacy and mechanism of action of this compound in U937 cells.
Data Presentation
The following table summarizes the cytotoxic activity of a closely related triterpenoid on U937 cells. This data can serve as a reference point for designing dose-response experiments.
| Compound | Cell Line | Assay | IC50 (μM) | Citation |
| 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | U937 | Not specified | 32.52 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the anti-cancer effects of this compound on U937 cells are provided below.
Cell Culture and Treatment
-
Cell Line: U937 (Human monocytic leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 μM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed U937 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with selected concentrations of the compound (e.g., based on IC50 values) for 24 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat U937 cells with the compound as described for the apoptosis assay.
-
Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.
-
Protocol:
-
After treatment with the compound, lyse the U937 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, p-JNK, p-p38, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for the anti-cancer effects of this compound on U937 cells.
Caption: Experimental workflow for investigating the anti-cancer effects.
Caption: Hypothesized signaling pathway for apoptosis induction.
References
- 1. 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | 萜类 | MCE [medchemexpress.cn]
- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking the Anti-Diabetic Potential of Bitter Melon: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat the global diabetes epidemic, natural products have emerged as a promising frontier. Among these, triterpenoids isolated from Momordica charantia, commonly known as bitter melon, have garnered significant scientific attention for their potent anti-diabetic properties. These compounds offer a multi-pronged approach to glycemic control, targeting key signaling pathways involved in glucose metabolism and insulin sensitivity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the investigation of Momordica charantia triterpenoids as potential anti-diabetic agents.
Introduction to Momordica charantia Triterpenoids
Momordica charantia has a long history of use in traditional medicine for the treatment of diabetes.[1][2][3] Modern phytochemical investigations have identified cucurbitane-type triterpenoids as major bioactive constituents responsible for its hypoglycemic effects.[3][4] These compounds, including momordicosides, charantins, and others, have been shown to modulate critical cellular processes that are often dysregulated in diabetes.[4][5][6][7] The primary mechanisms of action include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ), as well as the enhancement of the insulin receptor substrate-1 (IRS-1) signaling pathway.[5][8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of various Momordica charantia triterpenoids on key anti-diabetic parameters as reported in preclinical studies.
Table 1: In Vitro Effects of Momordica charantia Triterpenoids
| Compound/Extract | Cell Line | Concentration | Observed Effect | Reference |
| Compound 2 (C2) | C2C12 myotubes | Not specified | Significant increase in glucose uptake | [8] |
| Momordicosides Q, R, S, T & Karaviloside XI | L6 myotubes & 3T3-L1 adipocytes | Not specified | Stimulated GLUT4 translocation to the cell membrane | [5][7] |
| Bitter Melon Triterpenoids (BMTs) | L6 myotubes & LKB1-deficient HeLa cells | Not specified | 20-35% increase in AMPK activity | [11][12] |
| Momordicine II & 3-hydroxycucurbita-5, 24-dien-19-al-7, 23- di-O-β-glucopyranoside | MIN6 β-cells | 10 and 25 µg/mL | Significant insulin releasing activity | [4] |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | Breast cancer cells | Not specified | Activation of PPARγ | [9][10] |
| M. charantia fruit juice | L6 myotubes | 5 µg/mL | Maximal uptake of 3H-deoxy-D-glucose | [13] |
Table 2: In Vivo Effects of Momordica charantia Triterpenoids
| Compound/Extract | Animal Model | Dose | Duration | Observed Effect | Reference |
| Compound 2 (C2) | STZ-induced diabetic mice | 1.68 mg/kg | Not specified | Significant decrease in blood glucose level | [8] |
| Momordicoside(s) | Insulin-sensitive and insulin-resistant mice | Not specified | Not specified | Enhanced fatty acid oxidation and glucose disposal | [7] |
| Compound K16 | Alloxan-induced diabetic mice | 25 or 50 mg/kg | 4 weeks | 31-48.6% reduction in blood glucose; 13.5-42.8% reduction in blood lipids | [14] |
| Standardized M. charantia fruit extract (MCE) | Alloxan-induced diabetic rats | 150, 300 & 600 mg/kg | 30 days | Significant antihyperglycemic activity | [15] |
| Methanolic and water extracts | STZ-induced diabetic rats | 45, 90 & 180 mg/kg | 28 days | Significant improvement in body weight (at specific doses) | [16] |
Signaling Pathways and Mechanisms of Action
Momordica charantia triterpenoids exert their anti-diabetic effects through the modulation of interconnected signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-diabetic properties of Momordica charantia triterpenoids.
Extraction and Isolation of Triterpenoids from Momordica charantia Fruit
This protocol outlines a general procedure for the extraction and isolation of cucurbitane-type triterpenoids.
Protocol Steps:
-
Sample Preparation: Air-dry fresh Momordica charantia fruits and grind them into a fine powder.
-
Extraction: Macerate the powdered fruit material with an appropriate solvent (e.g., 95% ethanol or methanol) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.[4][17]
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.[4]
-
Column Chromatography: Subject the desired fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate fractions containing triterpenoids.[4]
-
Purification: Further purify the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC) or Reverse-Phase HPLC (RP-HPLC) to obtain individual triterpenoid compounds.[4]
-
Structure Elucidation: Characterize the structure of the purified compounds using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Glucose Uptake Assay in C2C12 Myotubes
This assay measures the ability of triterpenoids to stimulate glucose uptake in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin
-
DMEM with 2% horse serum (differentiation medium)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
Test triterpenoid compounds
-
Cytochalasin B (inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Protocol Steps:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium until they reach confluence. Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.
-
Treatment: Wash the cells with KRH buffer and incubate with various concentrations of the test triterpenoid or insulin in KRH buffer for 30-60 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for 10-30 minutes. To determine non-specific uptake, treat a set of wells with cytochalasin B prior to adding the labeled glucose.
-
Termination and Lysis: Stop the reaction by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: For radioactive glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.
-
Data Analysis: Normalize the glucose uptake to the total protein content of each well.
In Vivo Anti-Diabetic Activity in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol describes the induction of diabetes in mice and the subsequent evaluation of the anti-hyperglycemic effects of Momordica charantia triterpenoids.
Materials:
-
Male C57BL/6J or similar mouse strain
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Test triterpenoid compounds
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., metformin)
-
Glucometer and test strips
Protocol Steps:
-
Induction of Diabetes: Acclimatize the mice for at least one week. Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer.[12] Alternatively, a multiple low-dose regimen (e.g., 40-50 mg/kg for 5 consecutive days) can be used.[8][9][18]
-
Confirmation of Diabetes: Monitor blood glucose levels 3-7 days after STZ injection. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and are used for the study.
-
Animal Grouping and Treatment: Randomly divide the diabetic mice into groups (n=8-10 per group):
-
Diabetic control (vehicle)
-
Diabetic + Test Triterpenoid (low, medium, and high doses)
-
Diabetic + Positive Control
-
Normal control (non-diabetic, vehicle)
-
-
Administration: Administer the test compounds and controls orally by gavage daily for a period of 4-8 weeks.
-
Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. Fast the mice overnight, administer an oral glucose load (2 g/kg), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[14][19][20]
-
Biochemical Analysis: At the end of the study, collect blood and tissues for the analysis of parameters such as serum insulin, HbA1c, lipid profile, and for Western blot or gene expression analysis of target proteins in tissues like liver, muscle, and adipose tissue.
Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the effect of triterpenoids on the expression and phosphorylation of proteins in the AMPK, PPARγ, and IRS-1 signaling pathways.
Protocol Steps:
-
Sample Preparation: Prepare protein lysates from treated cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-IRS-1, IRS-1, GLUT4) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
PPARγ Transactivation Assay
This luciferase reporter assay determines the ability of triterpenoids to activate PPARγ.
Protocol Steps:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Treatment: After transfection, treat the cells with various concentrations of the test triterpenoid or a known PPARγ agonist (e.g., rosiglitazone) for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
Conclusion
The triterpenoids from Momordica charantia represent a compelling class of natural compounds with significant potential for the development of novel anti-diabetic therapies. The protocols and data presented herein provide a robust framework for researchers to further explore the mechanisms of action and therapeutic efficacy of these promising molecules. Rigorous and standardized experimental approaches are crucial for advancing our understanding and unlocking the full potential of Momordica charantia in the management of diabetes.
References
- 1. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of cucurbitane-type triterpenoids with partial agonist/antagonist potential for estrogen receptors from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Momordica charantia fruit juice stimulates glucose and amino acid uptakes in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diacomp.org [diacomp.org]
- 19. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Treatment with 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a triterpenoid compound isolated from Momordica charantia, commonly known as bitter melon[1][2]. This class of compounds has garnered significant interest in the scientific community for its potential therapeutic properties. A structurally similar compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), has demonstrated cytotoxic effects on human hepatocellular carcinoma (HCC) cells[3][4]. ECDT has been shown to inhibit cell proliferation and induce apoptosis through the activation of the p38MAPK and JNK signaling pathways[3][4]. These findings suggest that this compound may possess similar anticancer properties, making it a compound of interest for cancer research and drug development.
These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines. The described experimental procedures are based on established methodologies for assessing cytotoxicity, apoptosis, and the underlying molecular mechanisms.
Data Presentation
The following tables summarize the reported quantitative data for the structurally similar compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of ECDT on HA22T Hepatocellular Carcinoma Cells
| Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| 5 | 24 | ~95 |
| 10 | 24 | ~85 |
| 15 | 24 | ~70 |
| 20 | 24 | ~55 |
| 25 | 24 | ~40 |
Data adapted from studies on the structurally similar compound ECDT, which showed a dose-dependent inhibition of HA22T cell proliferation.[3]
Table 2: Apoptosis Induction by ECDT in HA22T Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (DMSO) | <5 | <2 |
| 10 µM ECDT | 10-14 | 2-5 |
| 20 µM ECDT | 10-14 | 2-5 |
Data derived from flow cytometry analysis of Annexin V-FITC/PI stained HA22T cells treated with ECDT for 24 hours.[3]
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining and subculturing adherent cancer cell lines, such as the HA22T human hepatocellular carcinoma cell line.
Materials:
-
Adherent cancer cell line (e.g., HA22T)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath (37°C)
Protocol:
-
Pre-warm complete growth medium, PBS, and trypsin-EDTA in a 37°C water bath.
-
Under a laminar flow hood, remove the spent medium from the confluent cell culture flask.
-
Wash the cells with sterile PBS to remove any remaining serum.
-
Add a sufficient volume of trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into new culture vessels at the desired density and return to the incubator.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects early and late apoptotic cells using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the compound for 24 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the expression levels of key proteins involved in signaling pathways, such as p38MAPK and JNK.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the compound for the desired time points.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a triterpenoid compound isolated from Momordica charantia, commonly known as bitter melon.[1][2][3] Triterpenoids from this plant have garnered significant interest in drug discovery due to their diverse biological activities, including anti-tumor properties. While specific data on the application of this compound in drug discovery is limited, extensive research has been conducted on a closely related analog, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) , also isolated from Momordica charantia.[4][5]
This document provides detailed application notes and protocols based on the reported anti-cancer activities of ECDT, which can serve as a valuable reference for investigating the therapeutic potential of this compound and other related cucurbitane triterpenoids. The primary focus of these notes is the cytotoxic and pro-apoptotic effects of ECDT on human hepatocellular carcinoma (HCC) cells.[4]
Postulated Mechanism of Action
ECDT has been shown to induce apoptosis in HA22T human hepatocellular carcinoma cells through the activation of the p38 Mitogen-Activated Protein Kinase (p38MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[4][5] This leads to a cascade of downstream events culminating in programmed cell death. The proposed signaling pathway is illustrated below.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol, a triterpenoid isolated from the fresh fruits of Momordica charantia L.[1][2]. This guide includes solubility data, experimental protocols, and troubleshooting advice to facilitate your experiments.
Solubility Data
Table 1: Qualitative Solubility of this compound and Related Cucurbitacins
| Solvent | This compound | General Cucurbitacins |
| Polar Protic Solvents | ||
| Water | Not specified | Slightly soluble[3] |
| Methanol | Not specified | Soluble[3] |
| Ethanol | Not specified | Soluble[3] |
| Polar Aprotic Solvents | ||
| DMSO | Soluble[2] | Not specified |
| Acetone | Soluble[2] | Not specified |
| Ethyl Acetate | Soluble[2] | Soluble[3] |
| Nonpolar Solvents | ||
| Dichloromethane | Soluble[2] | Not specified |
| Chloroform | Soluble[2] | Soluble[3] |
| Benzene | Not specified | Soluble[3] |
| Petroleum Ether | Not specified | Soluble[3] |
| Ether | Not specified | Insoluble[3] |
Experimental Protocols
Methodology for Solubility Determination (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4]
Materials:
-
This compound (powder)
-
Selected solvents (e.g., water, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
After the incubation period, visually inspect the vials to ensure that undissolved solid remains.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the solubility of the compound in that solvent at the specified temperature.
Troubleshooting and FAQs
Q1: My compound is not dissolving in the chosen solvent. What should I do?
A1:
-
Verify the solvent choice: Based on the available data, this compound is expected to be soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[2] If you are using a solvent not on this list, consider switching to one that is recommended.
-
Increase sonication/agitation: Gentle heating and sonication can help to increase the rate of dissolution. However, be cautious with temperature as it can affect the stability of the compound.
-
Particle size: If the compound is in a crystalline form with large particles, grinding it to a finer powder can increase the surface area and improve the dissolution rate.
-
Consider a co-solvent system: If solubility in a single solvent is limited, a mixture of solvents (e.g., a small amount of DMSO in a buffer) can sometimes improve solubility.
Q2: I am observing precipitation of the compound after adding it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when a compound is first dissolved in a highly soluble organic solvent (like DMSO) and then diluted into an aqueous buffer.
-
Prepare a concentrated stock solution: Dissolve the compound in a solvent like DMSO at a high concentration.
-
Minimize the volume of stock solution: When preparing your final working solution in the aqueous medium, use the smallest possible volume of the DMSO stock to minimize the final concentration of the organic solvent. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays.
-
Add the stock solution slowly while vortexing: This helps to ensure rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous medium: Gently warming the cell culture medium before adding the compound stock can sometimes help to keep the compound in solution.
Q3: How should I store solutions of this compound?
A3: For solutions prepared in a solvent, it is recommended to store them at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2] It is advisable to re-examine the efficacy of the solution if it has been stored for more than one month at -20°C. Avoid repeated freeze-thaw cycles.[2]
Signaling Pathway and Experimental Workflow
Cucurbitacins have been shown to interact with various cellular signaling pathways. For instance, Cucurbitacin B, a structurally related compound, can inhibit the Raf/MEK/ERK and JAK/STAT3 signaling pathways, which are crucial in regulating cell proliferation, growth, and differentiation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 81910-39-6 | ScreenLib [screenlib.com]
- 3. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
This technical support center provides guidance on the stability of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol in solution, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, the compound in its powdered form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent, it is recommended to store the solution in aliquots in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[1]
Q2: Which solvents are suitable for dissolving this compound?
A: This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice, but the final concentration of DMSO should be kept low to avoid solvent-induced artifacts.
Q3: How stable is this compound in aqueous solutions or cell culture media?
Q4: Are there known degradation pathways for this compound?
A: Specific degradation pathways for this compound have not been extensively documented. However, like other cucurbitacins, it may be susceptible to hydrolysis (especially under acidic or basic conditions), oxidation, and degradation upon exposure to heat and light.[5][6] Forced degradation studies can help identify potential degradation products and pathways.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of biological activity | Degradation of the compound in solution. | 1. Prepare fresh stock solutions for each experiment. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Verify the stability of the compound in your experimental buffer or medium over the duration of the assay. |
| Appearance of new peaks in HPLC or LC-MS analysis | The compound is degrading under the analytical or storage conditions. | 1. Conduct a forced degradation study to identify potential degradation products and influencing factors (see Experimental Protocols). 2. Adjust storage and handling procedures based on the stability data. For example, protect from light or use a different pH buffer. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is within the acceptable range for your experiment and maintains solubility. 2. Consider using a different solvent system or formulation approach if solubility issues persist. |
Stability Data
Quantitative stability data for this compound is not currently available in the public domain. However, the following table presents stability data for a related cucurbitane compound, Hexanorcucurbitacin D, which can serve as a general reference.
Table 1: Stability of Hexanorcucurbitacin D under Various Conditions [5]
| Condition | Duration | Remaining Compound (%) | Observation |
| -20°C, in DMSO | 24 hours | 98.8 | Clear solution |
| -20°C, in DMSO | 1 week | 95.1 | Clear solution |
| 25°C, in PBS pH 7.4 | 4 hours | 92.3 | Clear solution |
| 25°C, in PBS pH 7.4 | 24 hours | 85.6 | Slight yellow tint |
| 40°C, Solid, Dark | 1 week | 90.5 | Off-white powder |
| 25°C, in PBS pH 3.0 | 4 hours | 88.1 | Clear solution |
| 25°C, in PBS pH 9.0 | 4 hours | 90.2 | Clear solution |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify factors that may influence the stability of this compound.[5][6][7][8][9]
1. Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidation: Dilute the stock solution in 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).
3. Timepoints:
-
Collect samples from each stress condition at various timepoints (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
Dilute all samples to a suitable concentration for analysis.
5. Analysis:
-
Analyze all samples using a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.
6. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample (time 0) to identify any new peaks (degradation products) and the loss of the parent compound.
Protocol 2: Stability in Cell Culture Medium
This protocol helps determine the stability of the compound under typical cell culture conditions.[4]
1. Preparation of Working Solution:
-
Prepare a concentrated stock solution in DMSO.
-
Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments.
2. Incubation:
-
Aliquot the compound-containing medium into sterile tubes or wells of a cell culture plate (without cells).
-
Place the samples in a 37°C, 5% CO₂ incubator.
3. Sampling:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis. The T=0 sample should be processed immediately after preparation.
4. Sample Preparation for HPLC Analysis:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the medium sample, vortex, and centrifuge at high speed.
-
Collect the supernatant.
-
Evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in the mobile phase.
5. HPLC Quantification:
-
Analyze the prepared samples by HPLC to determine the concentration of the compound at each time point, using a standard curve for quantification.
6. Data Analysis:
-
Plot the concentration of the compound as a function of time.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. This compound | CAS 81910-39-6 | ScreenLib [screenlib.com]
- 2. 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol | C32H52O4 | CID 44445558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. revistas.ubiobio.cl [revistas.ubiobio.cl]
- 4. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol [sobekbio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
Welcome to the technical support center for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers investigating the potential cytotoxicity of this compound.
Disclaimer: Direct experimental data on this compound is limited. This guide leverages data from closely related cucurbitacin analogs, such as 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) and other well-studied cucurbitacins (B, D, E, I), to provide a predictive framework for experimental design and troubleshooting.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential application?
A1: this compound is a cucurbitane-type triterpenoid compound that has been isolated from plants such as Momordica charantia.[6][7] Cucurbitacins as a class are known for their potent biological activities, including anti-inflammatory and anticancer properties, making them a subject of interest for drug development.[2]
Q2: What is the expected cytotoxic mechanism of action for this compound?
A2: While this specific molecule is not extensively studied, related cucurbitacins exert cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][8] Key signaling pathways commonly modulated by cucurbitacins include:
-
JAK/STAT Pathway: Inhibition of the JAK/STAT3 signaling cascade is a primary mechanism for many cucurbitacins, suppressing tumor cell proliferation and survival.[5][8][9]
-
MAPK Pathway: Activation of pro-apoptotic arms of the MAPK pathway, such as JNK and p38, has been observed.[1][10][11]
-
PI3K/Akt/mTOR Pathway: Downregulation of this critical survival pathway is another mechanism by which cucurbitacins can induce apoptosis.[3]
-
Actin Cytoskeleton Disruption: Some cucurbitacins are known to interfere with the actin cytoskeleton, leading to changes in cell morphology and viability.[12]
A closely related compound, ECDT, was shown to induce apoptosis in human hepatocellular carcinoma cells through the p38MAPK and JNK pathways.[1][10]
Q3: What starting concentrations should I use for my cytotoxicity assays?
A3: For initial screening, a broad concentration range is recommended. Based on data from related cucurbitacins, a range from high nanomolar to mid-micromolar is appropriate. For instance, a closely related compound, ECDT, showed dose-dependent inhibition of HA22T hepatoma cells between 15-25 µM.[1][10] Other cucurbitacins have shown IC50 values from the low nanomolar to low micromolar range depending on the cell line.[12] It is advisable to perform a dose-response curve starting from approximately 10 nM to 100 µM.[8]
Q4: How should I prepare and store the compound?
A4: Cucurbitacins are typically soluble in DMSO.[9] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9] When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤0.1%).[9]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try preparing fresh dilutions from the stock or slightly increasing the final DMSO concentration (while staying within the non-toxic limit for your cell line).
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your seeding density to ensure cells are in the logarithmic growth phase during the experiment. Use a multichannel pipette for seeding and treatment to minimize well-to-well variability.
-
-
Possible Cause 3: Edge Effects in Plates.
-
Solution: Avoid using the outermost wells of 96-well plates as they are prone to evaporation, leading to skewed results. Fill these wells with sterile PBS or medium instead.
-
Issue 2: No significant cytotoxicity observed.
-
Possible Cause 1: Insufficient Concentration or Incubation Time.
-
Solution: Extend the concentration range up to 100 µM. Also, consider increasing the incubation time. Cytotoxic effects can be time-dependent; test multiple time points (e.g., 24h, 48h, and 72h).[13]
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The cell line you are using may be inherently resistant to this class of compounds. Some cancer cells overexpress efflux pumps like P-glycoprotein, which can reduce intracellular drug concentration.[14] Consider testing a different, sensitive cell line or using a known cucurbitacin-sensitive line as a positive control.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 3: Difficulty interpreting apoptosis assay (e.g., Annexin V/PI) results.
-
Possible Cause 1: Incorrect Gating in Flow Cytometry.
-
Solution: Use unstained and single-stained (Annexin V only, PI only) controls to set your gates correctly. The lower-right quadrant represents early apoptotic cells (Annexin V+/PI-), while the upper-right represents late apoptotic/necrotic cells (Annexin V+/PI+).[13]
-
-
Possible Cause 2: Suboptimal Incubation Time.
-
Solution: Apoptosis is a dynamic process. If you measure too early, you may not see a significant effect. If you measure too late, most cells may have progressed to late apoptosis or necrosis. Perform a time-course experiment (e.g., 12h, 24h, 48h) to find the optimal window for detecting early apoptosis.
-
Quantitative Data Summary
The following tables summarize the cytotoxic activity of related cucurbitacin compounds across various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT)
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HA22T | Human Hepatocellular Carcinoma | MTT | 15 - 25 | Dose-dependent inhibition of proliferation | [1][10] |
| HA22T | Human Hepatocellular Carcinoma | Flow Cytometry | 10 - 20 | Increased early and late apoptosis | [1][10] |
Table 2: Cytotoxicity (IC50) of Various Cucurbitacins
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| Cucurbitacin B | KKU-100 | Cholangiocarcinoma | ~1.0 - 10 | 24h & 48h | [13] |
| Cucurbitacin D | HepG2 | Hepatocellular Carcinoma | Dose-dependent | 24h, 48h, 72h | [3] |
| Cucurbitacin E | MCF7 | Breast Cancer | ~0.05 | 72h | [12] |
| Cucurbitacin I | MCF7 | Breast Cancer | ~0.02 | 72h | [12] |
| Cucurbitacin I | HCT116 | Colorectal Cancer | 0.7184 | 48h | [5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Visualizations
Caption: General experimental workflow for an MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Studies on the cytotoxicity of cucurbitacins isolated from Cayaponia racemosa (Cucurbitaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of cucurbitacin E from Citrullus colocynthis against multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental controls for studying 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
Disclaimer: Research specifically detailing the biological activities and experimental protocols for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is limited. This guide is based on established methodologies and data from closely related cucurbitacin compounds, which are known for their potent biological effects, including anti-cancer and anti-inflammatory activities.[1][2][3] Researchers should use this information as a starting point and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled?
A1: this compound is a cucurbitane-type triterpenoid.[4] These compounds are naturally occurring tetracyclic triterpenes found in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon).[5][6] Like other cucurbitacins, it is expected to be a hydrophobic molecule with poor water solubility.
For handling, it is critical to prepare stock solutions in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for cucurbitacins for creating high-concentration stock solutions.[7][8]
Q2: My compound is precipitating when I add it to my aqueous cell culture medium. What can I do?
A2: This is a common issue due to the low aqueous solubility of cucurbitacins.[7] Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low enough to be non-toxic to your cells, typically ≤0.5%, and ideally <0.1%.[9][10]
-
Use Serial Dilutions: Avoid adding the high-concentration DMSO stock directly to your final volume of medium. Perform an intermediate dilution step in a smaller volume of medium before adding it to the final culture.[7]
-
Temperature Matching: Ensure your stock solution and culture medium are at the same temperature (e.g., 37°C) before mixing to prevent precipitation caused by temperature shock.[7]
-
Reduce Serum Content: If possible for your experiment, consider using a serum-free or reduced-serum medium for the initial dilution, as high protein concentrations can sometimes contribute to precipitation.[7]
Q3: What are the essential experimental controls for a cell viability assay (e.g., MTT, CCK-8)?
A3: To ensure the validity of your results, the following controls are mandatory for any cell viability experiment:
-
Untreated Control: Cells cultured in medium without any treatment. This group represents 100% cell viability and serves as the baseline for comparison.[9]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used in the experimental groups.[9] This is crucial to confirm that any observed cytotoxicity is due to the compound itself and not the solvent.
-
Blank Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance of the medium and the assay reagent.[9]
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly and the cells are responsive to cytotoxic stimuli.
Q4: I am investigating the effect on a signaling pathway like JAK/STAT. What controls do I need for my Western blot?
A4: For analyzing signaling pathways, proper controls are critical for data interpretation:
-
Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., GAPDH, β-actin, β-tubulin) is essential to ensure equal protein loading across all lanes.[5]
-
Negative Control: Lysate from untreated cells to show the basal level of protein expression and phosphorylation.
-
Vehicle Control: Lysate from cells treated with the vehicle (e.g., DMSO) to ensure the vehicle does not affect the signaling pathway.
-
Positive Control: Lysate from cells treated with a known activator or inhibitor of the pathway. For example, to study STAT3 phosphorylation, you could treat cells with a cytokine like Interleukin-6 (IL-6) to induce phosphorylation.[11] Conversely, a known JAK inhibitor like Ruxolitinib can be used as a positive control for inhibition.[11]
-
Total Protein Control: When probing for a phosphorylated protein (e.g., p-STAT3), you must also probe for the corresponding total protein (total STAT3) on the same membrane after stripping.[5][12] This demonstrates that changes in the phosphorylated form are not merely due to changes in the overall amount of the protein.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results | 1. Inconsistent cell seeding density.2. "Edge effect" in 96-well plates.3. Cell passage number is too high. | 1. Ensure a single-cell suspension before plating; mix well during seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13]3. Use cells within a consistent and defined passage number range.[8] |
| No dose-dependent effect observed | 1. Concentration range is too narrow or not appropriate.2. Incubation time is too short.3. Compound may be unstable in media over time. | 1. Test a broader range of concentrations (e.g., from nanomolar to low micromolar).2. Increase the incubation time (e.g., test at 24, 48, and 72 hours).[13]3. Prepare fresh dilutions of the compound immediately before each experiment.[8] |
| High background in apoptosis assay (Annexin V/PI) | 1. Harsh cell handling (e.g., over-trypsinization).2. Cells are unhealthy or stressed before treatment.3. Delayed analysis after staining. | 1. Use a gentle cell detachment method; avoid excessive incubation with trypsin.[14]2. Allow cells to recover overnight after seeding before starting treatment.[14]3. Analyze samples by flow cytometry as soon as possible (ideally within 1 hour) after staining.[15] |
Experimental Protocols & Data
Data Presentation: General Concentration Ranges for Cucurbitacins
The following table provides a starting point for concentration ranges based on published data for various cucurbitacins. Optimal concentrations for this compound must be determined empirically.
| Parameter | Solvent | Concentration | Storage |
| Stock Solution | Anhydrous DMSO | 10-20 mM | Aliquot and store at -80°C (long-term) or -20°C (short-term).[8] |
| Working Concentration (in vitro) | Cell Culture Medium | 10 nM - 10 µM | Prepare fresh for each experiment from DMSO stock.[8] |
| Final DMSO Concentration | Cell Culture Medium | < 0.5% (ideally < 0.1%) | Varies by cell line; determine maximum tolerated concentration.[9] |
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol assesses the cytotoxic effect of the compound on cell proliferation.[16][17]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the existing medium with 100 µL of medium containing the desired final concentrations of the compound.
-
Controls: Include untreated, vehicle (DMSO), and blank controls on the same plate.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) * 100.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[15][18]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for a specified time. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with cold PBS, then detach using trypsin. Combine with the supernatant (floating cells) to ensure apoptotic cells are not lost.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each sample.[15]
-
Data Acquisition: Analyze the samples by flow cytometry immediately.
Protocol 3: Analysis of STAT3 Phosphorylation by Western Blot
This protocol assesses the compound's effect on the JAK/STAT signaling pathway.[5][6]
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C.[4][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH).[12]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Cucurbitacins: Profiling 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol Against Its Well-Studied Relatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol and other prominent cucurbitacins, namely Cucurbitacin B, E, and I. While experimental data on this compound is limited, this document serves as a resource by presenting available information and juxtaposing it with the extensive research on other members of the cucurbitacin family. The guide summarizes quantitative data on cytotoxic and anti-inflammatory activities, details key experimental protocols, and visualizes relevant signaling pathways to inform further research and drug development efforts.
Introduction to Cucurbitacins
Cucurbitacins are a class of structurally complex triterpenoids predominantly found in plants of the Cucurbitaceae family.[1] They are well-regarded for their wide range of biological activities, including potent cytotoxic, anti-inflammatory, and anticancer properties.[1][2] The primary mechanism of action for many cucurbitacins involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, a critical mediator of cell proliferation, survival, and inflammation.[3][4][5]
This compound is a cucurbitane-type triterpenoid that has been isolated from the fresh fruits of Momordica charantia.[6][7] While its specific biological activities are not yet extensively characterized, its structural similarity to other well-researched cucurbitacins suggests it may possess comparable pharmacological properties. This guide aims to provide a comparative framework to stimulate further investigation into this potentially valuable natural product.
Comparative Biological Activity
This section presents a comparative overview of the cytotoxic and anti-inflammatory activities of this compound and other well-characterized cucurbitacins.
Cytotoxic Activity
A structurally similar compound, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol , has shown an IC50 value of 32.52 µM against U937 cells.[8] Another related triterpenoid, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) , isolated from Momordica charantia, demonstrated dose-dependent inhibition of cell proliferation in HA22T human hepatocellular carcinoma cells.[9]
For comparison, a selection of reported IC50 values for Cucurbitacin B, E, and I against various cancer cell lines are summarized in the following tables.
Table 1: Comparative Cytotoxicity (IC50) of Cucurbitacin B
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 4.12 | 48 |
| MDA-MB-231 | Breast Cancer | 3.68 | 48 |
| SKBR-3 | Breast Cancer | 1.9 | 48 |
| SRB1, SRB12, SCC13, COLO16 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 | 72 |
Table 2: Comparative Cytotoxicity (IC50) of Cucurbitacin E
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| AGS | Gastric Cancer | 0.1 µg/mL | 24 |
| TNBC cell lines | Triple Negative Breast Cancer | <0.1 | Not Specified |
| SAS | Oral Squamous Cell Carcinoma | 3.69 | 24 |
| A549 | Non-Small-Cell Lung Cancer | 4.75 | 48 |
Table 3: Comparative Cytotoxicity (IC50) of Cucurbitacin I
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| U251 | Glioblastoma | 0.170 | Not Specified |
| T98G | Glioblastoma | 0.245 | Not Specified |
| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 |
| SW 1353 | Chondrosarcoma | 5.06 | 24 |
| COLO205 | Colon Cancer | 0.1 | Not Specified |
Anti-inflammatory Activity
Cucurbitacins are known to possess anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory signaling pathways. While specific anti-inflammatory data for this compound is not available, related compounds isolated from Momordica charantia have demonstrated weak to moderate anti-inflammatory effects by inhibiting nitric oxide (NO) production.[2] For comparison, Cucurbitacin I has been shown to inhibit the COX-2 enzyme by 27% at a concentration of 100 µg/ml.[5]
Signaling Pathway Modulation
A hallmark of many cucurbitacins is their ability to inhibit the JAK/STAT signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases. This inhibition is a key mechanism underlying their anticancer and anti-inflammatory effects.
While the specific effects of this compound on this pathway have not been elucidated, the closely related compound 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) has been shown to induce apoptosis in liver cancer cells through the activation of the JNK and p38 MAPK pathways, which are also critical signaling cascades in cellular responses to stress.[9]
Cucurbitacins B, E, and I are well-documented inhibitors of the JAK/STAT pathway. They typically act by suppressing the phosphorylation of JAK kinases and STAT3, preventing the dimerization and nuclear translocation of STAT3, and subsequently downregulating the expression of STAT3 target genes involved in cell survival and proliferation.[3][4]
Caption: General mechanism of JAK/STAT pathway inhibition by cucurbitacins.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | 萜类 | MCE [medchemexpress.cn]
- 9. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Structure-Activity Relationship of 5,19-Epoxycucurbitane Triterpenoids
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,19-Epoxycucurbita-6,23-dien-3-ol and its closely related analogs isolated from Momordica charantia. While specific biological data for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is not extensively available in public literature, a comparative study of its structural analogs provides valuable insights into the key chemical features influencing their cytotoxic and anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of cucurbitane-type triterpenoids.
Introduction to 5,19-Epoxycucurbitane Triterpenoids
Cucurbitane-type triterpenoids, a class of tetracyclic triterpenes, are predominantly found in plants of the Cucurbitaceae family, such as the bitter melon, Momordica charantia. These compounds have garnered significant interest due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. The core structure of these compounds, the cucurbitane skeleton, can be modified by various functional groups, leading to a wide range of biological activities. This guide focuses on a specific subgroup characterized by a 5,19-epoxy bridge, with this compound serving as the reference structure for comparison.
Comparative Biological Activity
The cytotoxic activity of two close analogs of this compound has been evaluated against different human cancer cell lines. The structural differences and their corresponding biological activities are summarized below to elucidate preliminary structure-activity relationships.
Table 1: Comparison of In Vitro Cytotoxicity of 5,19-Epoxycucurbitane Analogs
| Compound | Structure | Cell Line | Activity | IC50 (µM) |
| Reference: this compound | - | Data not available | - | |
| Analog 1: 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) | HA22T (Hepatocellular Carcinoma) | Dose-dependent inhibition of cell proliferation | ~15-25 | |
| Analog 2: 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | U937 (Histiocytic Lymphoma) | Cytotoxicity | 32.52[1] |
Preliminary SAR Observations:
-
Substitution at C-19 and C-25: Analog 1 (ECDT), which possesses hydroxyl groups at both C-19 and C-25, demonstrates significant cytotoxicity against hepatocellular carcinoma cells. In contrast, the reference compound has a methoxy group at C-25 and an ether linkage at C-19. Analog 2, with methoxy groups at both C-19 and C-25, shows cytotoxicity against lymphoma cells. This suggests that the nature of the substituent at these positions plays a crucial role in the cytotoxic potency and possibly the cancer cell line specificity.
Signaling Pathways and Molecular Mechanisms
The cytotoxic effect of ECDT in HA22T cells has been attributed to the induction of apoptosis through the activation of the p38 mitogen-activated protein kinase (p38MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.
Caption: Proposed signaling pathway for ECDT-induced apoptosis in HA22T cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the cytotoxic effects of the 5,19-epoxycucurbitane analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Human hepatocellular carcinoma (HA22T) cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 5, 10, 15, 20, and 25 µM) for 24 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: HA22T cells are seeded in 6-well plates and treated with the test compound at various concentrations (e.g., 0, 5, 10, 15, and 20 µM) for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Caption: General experimental workflow for evaluating the cytotoxicity of cucurbitane analogs.
Conclusion
The comparative analysis of 5,19-epoxycucurbitane triterpenoids indicates that modifications at the C-19 and C-25 positions of the cucurbitane skeleton significantly impact their cytotoxic activity. The available data on close analogs suggest that the presence and nature of oxygen-containing functional groups at these positions are critical for their anti-cancer potential. Specifically, the analog 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) has demonstrated potent pro-apoptotic activity in hepatocellular carcinoma cells, mediated through the p38MAPK and JNK signaling pathways. Further investigation into the synthesis and biological evaluation of a broader range of analogs of this compound is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for future drug development efforts.
References
Validating the Therapeutic Targets of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol: A Comparative Guide
Introduction
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid, a class of natural compounds known for their diverse and potent biological activities.[1][2][3][4] Isolated from plants of the Cucurbitaceae family, such as Momordica charantia, this class of molecules has garnered significant attention for its therapeutic potential, particularly in oncology.[1][4][5][6][7] Structurally similar to well-studied compounds like Cucurbitacin B (CuB), these triterpenoids are recognized for their ability to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.[5][7][8]
The primary mechanism of action for many cucurbitacins involves the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, with a particular emphasis on STAT3.[7][8][9][10] Constitutive activation of the JAK/STAT3 pathway is a hallmark of numerous human cancers, promoting tumor progression and survival.[11][12] Therefore, compounds that can effectively inhibit this pathway are of significant interest for drug development.
This guide provides a comparative analysis of the therapeutic targeting capabilities of this compound and its close analogue, Cucurbitacin B, against the JAK/STAT3 pathway. We will compare their efficacy with other established JAK/STAT inhibitors and provide detailed experimental protocols for target validation.
Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)
The JAK/STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity, cell proliferation, and apoptosis.[13][14] Cucurbitacins have been identified as potent inhibitors of this pathway, primarily by targeting the phosphorylation of STAT3, which prevents its dimerization and translocation to the nucleus to regulate gene expression.[8][10][15]
Comparative Analysis of STAT3 Inhibition
The following table summarizes the in vitro cytotoxic and STAT3 inhibitory activities of Cucurbitacin B and compares it with other known STAT3 inhibitors. While specific data for this compound is limited, the data for Cucurbitacin B provides a strong basis for inferring its potential activity due to structural similarity.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cucurbitacin B | PC-3 (Prostate Cancer) | Cell Viability (MTT) | 9.67 | [16] |
| LNCaP (Prostate Cancer) | Cell Viability (MTT) | 10.71 | [17] | |
| HepG-2 (Liver Cancer) | Cell Viability | 0.63 (Derivative 10b) | [15] | |
| U937 (Lymphoma) | Cell Viability | 32.52 (Analogue) | [18] | |
| STAT3-IN-1 | HT29 (Colorectal Cancer) | Cell Viability | 1.82 | [11] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 2.14 | [11] | |
| Niclosamide | HeLa (Cervical Cancer) | STAT3-DNA Binding (ELISA) | 0.19 | [19] |
| Ruxolitinib (JAK1/2 Inhibitor) | (Various) | JAK Inhibition | (Varies by target) | [20] |
| Tofacitinib (JAK1/3 Inhibitor) | (Various) | JAK Inhibition | (Varies by target) | [20][21] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are based on established procedures and can be adapted for specific experimental needs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cell proliferation.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Cucurbitacin compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of the cucurbitacin compound in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium and add 100 µL of the medium containing different concentrations of the cucurbitacin or vehicle control (DMSO).[22]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Protocol 2: In Vitro STAT3 Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibitory effect of a compound on STAT3 phosphorylation.
-
Materials:
-
Cancer cell line with a functional STAT3 pathway
-
Cucurbitacin compound stock solution
-
Recombinant human IL-6 (optional, for stimulation)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the cucurbitacin compound for a specified time.
-
(Optional) Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[23]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C.[23]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.[23]
-
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or other transfection reagent
-
96-well plates
-
IL-6 (for stimulation)
-
Dual-Luciferase Reporter Assay System
-
-
Procedure:
-
Co-transfect cells with the STAT3-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.[12]
-
After transfection, seed the cells in 96-well plates and incubate overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) to activate the STAT3 pathway.[12]
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.[12]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the inhibition of STAT3 transcriptional activity relative to the stimulated control.
-
Conclusion
The available evidence strongly suggests that cucurbitacins, including this compound and its analogue Cucurbitacin B, are potent inhibitors of the JAK/STAT3 signaling pathway. This positions them as promising candidates for the development of novel anticancer therapeutics. The comparative data indicates that their efficacy is comparable to other known STAT3 inhibitors. The provided experimental protocols offer a robust framework for researchers to further validate these therapeutic targets and explore the full potential of this class of natural compounds in drug discovery. Further studies are warranted to determine the precise IC50 values of this compound and to evaluate its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin B in cancer: A comprehensive review of its targets and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 8. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 13. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 14. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 15. mdpi.com [mdpi.com]
- 16. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]
- 18. 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | 萜类 | MCE [medchemexpress.cn]
- 19. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dermnetnz.org [dermnetnz.org]
- 21. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer properties of the natural compound 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol against established chemotherapeutic agents. Due to the limited availability of direct experimental data for this specific compound, this comparison leverages data from structurally similar cucurbitane triterpenoids isolated from Momordica charantia and contrasts it with the performance of standard drugs on relevant cancer cell lines.
Introduction to this compound
This compound is a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia, commonly known as bitter melon.[1] Compounds from this class have garnered significant interest in oncological research due to their potential cytotoxic and pro-apoptotic activities. While direct cytotoxic data for this compound is not extensively documented in publicly available literature, studies on its close analogs provide valuable insights into its potential efficacy and mechanism of action.
Comparative Cytotoxicity Data
To offer a comparative perspective, the following tables summarize the available in vitro cytotoxicity data (IC50 values) for structural analogs of this compound and standard chemotherapeutic agents against various human cancer cell lines. It is crucial to note that IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.
Table 1: In Vitro Cytotoxicity (IC50) of Cucurbitane Triterpenoid Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time | Citation |
| Taikugausin C & D | WiDr (Colon) | Moderate | Not Specified | [2] |
| Taikugausin C & D | HepG2 (Liver) | Moderate | Not Specified | [2] |
| Taikugausin C & D | MCF-7 (Breast) | Moderate | Not Specified | [2] |
| Taikugausin C & D | HEp-2 (Laryngeal) | Moderate | Not Specified | [2] |
| 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) | HA22T (Liver) | ~20 µM (Significant cell viability repression observed at 15-25 µM) | 24 hours | [3][4] |
Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Agents
| Agent | Cancer Cell Line | IC50 (µM) | Exposure Time | Citation |
| Doxorubicin | HepG2 (Liver) | ~0.45 µg/mL (~0.78 µM) | Not Specified | [5] |
| Doxorubicin | HepG2 (Liver) | IC50 reduction by 9-fold from 24h to 72h | 24, 48, 72 hours | [6] |
| Cisplatin | MCF-7 (Breast) | 7.5 µg/mL (~25 µM) | 48 hours | [7] |
| Cisplatin | MCF-7 (Breast) | 0.65 µM (sensitive), 2.8 µM (resistant) | 48 hours | [8] |
| Paclitaxel | WiDr (Colon) | Data not available in searched results | - | |
| Paclitaxel | MCF-7 (Breast) | 2.5 to 8 µg/mL (~2.9 to 9.4 µM) | 48 hours | [9] |
Proposed Mechanism of Action
Based on studies of the closely related compound 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), a plausible mechanism of action for this compound involves the induction of apoptosis in cancer cells. Research on ECDT has demonstrated that it activates the mitochondrial-dependent apoptotic pathway, mediated by the caspase signaling cascade and the activation of JNK and p38 MAPK pathways in hepatocellular carcinoma cells.[3][4]
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway.
Experimental Protocols
The following is a detailed methodology for a key experiment commonly used to assess the cytotoxic activity of compounds against cancer cell lines.
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and standard chemotherapeutic agents in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Experimental Workflow Diagram
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
While direct comparative studies on this compound are lacking, the available data on its structural analogs from Momordica charantia suggest a potential for anticancer activity. The proposed mechanism of inducing apoptosis via the JNK and p38 MAPK pathways warrants further investigation for this specific compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to conduct comprehensive in vitro cytotoxicity screening against a panel of human cancer cell lines, directly comparing its efficacy with standard chemotherapeutic agents under consistent experimental conditions. Such studies will be crucial in determining its potential as a novel lead compound in cancer drug discovery.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cucurbitane Triterpenoid Bioactivity: A Guide to Experimental Reproducibility
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of experimental data for cucurbitane triterpenoids isolated from Momordica charantia (bitter melon), with a focus on compounds structurally related to 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. Due to a lack of direct reproducibility studies on this specific compound, this guide leverages available data from analogous molecules to highlight key experimental methodologies, potential sources of variability, and best practices for standardizing protocols.
Cucurbitane-type triterpenoids, a class of natural products found in plants of the Cucurbitaceae family, have garnered significant interest for their diverse biological activities, including anti-inflammatory, cytotoxic, and hypoglycemic effects.[1][2] this compound is one such triterpenoid isolated from the fresh fruits of Momordica charantia L.[3] While specific experimental reproducibility data for this compound is limited, analysis of studies on structurally similar compounds can provide valuable insights for researchers.
Comparative Bioactivity Data
The following tables summarize quantitative data from studies on cucurbitane triterpenoids closely related to this compound. This data can serve as a benchmark for researchers working with similar compounds and aid in the design of reproducible experiments.
| Compound Name | Cell Line | Assay | IC50 / Activity | Reference |
| 5β,19-epoxy-25-methoxycucurbita-6,23-diene-3β,19-diol | WiDr, Hep G2, MCF-7, HEp-2 | Cytotoxicity (MTT) | Moderate cytotoxicity | [4] |
| Taikugausin C | RAW 264.7 | Anti-inflammatory (NO production) | Remarkable inhibition at 10 µg/mL | [4] |
| Taikugausin D | RAW 264.7 | Anti-inflammatory (NO production) | Remarkable inhibition at 10 µg/mL | [4] |
| 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) | HA22T (Hepatoma) | Cytotoxicity (MTT) | Dose-dependent inhibition (IC50 not specified) | [5][6] |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | Breast Cancer Cells | Apoptosis Induction | - | [7] |
| 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | U937 | Cytotoxicity | IC50 of 32.52 μM | [8] |
Table 1: Comparative Cytotoxic and Anti-inflammatory Activities of Related Cucurbitane Triterpenoids.
Key Experimental Protocols
To facilitate the replication of findings, detailed methodologies for key experiments are crucial. Below are representative protocols extracted from studies on related cucurbitane triterpenoids.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells (e.g., HA22T human hepatoma cells) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5, 10, 15, 20, and 25 μM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.[5][6]
-
MTT Incubation: Add MTT solution (e.g., 20 μL of 5 mg/mL solution) to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., 100 μL of DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways, aiding in their understanding and replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | 萜类 | MCE [medchemexpress.cn]
Synergistic Potential of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol and Related Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the synergistic effects of Momordica charantia extracts and its constituent compounds with conventional therapeutic agents.
Table 1: Synergistic Anticancer Effects of Momordica charantia Extract (BME)
| Combination Therapy | Cancer Cell Line | Parameter | BME Concentration | Change in IC50 of Doxorubicin | Source |
| BME + Doxorubicin | HT-29 (Colon Cancer) | IC50 | Pretreatment with 25 µg/mL BME for 24h | Decreased from 8 µM to 1.5 µM | [1] |
Table 2: Synergistic Antidiabetic Effects of Momordica charantia Extract (BME) in Alloxan-Induced Diabetic Rats
| Combination Therapy | Duration | Parameter | Change vs. Diabetic Control | Source |
| BME (150 mg/kg) + Metformin (7.5 mg/kg) | 4 weeks | Serum Glutamate Pyruvate Transaminase (SGPT) | ↓ 34.58% | [2] |
| Serum Glutamate Oxaloacetate Transaminase (SGOT) | ↓ 47.89% | [2] | ||
| Superoxide Dismutase (SOD) Activity | ↑ 74.94% | [2] | ||
| Catalase (CAT) Activity | ↑ 43.36% | [2] |
Table 3: In Vivo Antitumor Efficacy of Cucurbitacin B with an ERK Inhibitor
| Combination Therapy | Animal Model | Parameter | Result | Source |
| Cucurbitacin B + SCH772984 (ERK inhibitor) | Pancreatic Cancer Xenografts | Tumor Growth Inhibition | 85.0% inhibition on day 28 | [3] |
Experimental Protocols
A crucial aspect of evaluating synergistic effects is the use of robust and standardized experimental protocols. The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted approach for quantifying drug interactions.[4][5]
Assessment of Synergy using the Combination Index (CI) Method
This method is based on the median-effect equation and provides a quantitative measure of the nature of the drug interaction.
1. Dose-Effect Relationship Determination:
-
For each drug (Drug A and Drug B) and their combination, determine the dose-effect relationship by treating cancer cells with a range of concentrations.
-
Cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The effect is usually expressed as the fraction of cells affected (Fa) or inhibited.
2. Calculation of the Combination Index (CI):
-
The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that elicit a certain effect (x% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to produce the same effect.
-
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism[5]
-
3. Isobologram Analysis:
-
An isobologram is a graphical representation of drug interactions.
-
The concentrations of two drugs required to produce a specific effect are plotted on the x and y axes.
-
A straight line connecting the single-drug concentrations represents the line of additivity.
-
Data points for a synergistic combination will fall below this line, while those for an antagonistic combination will fall above it.
Below is a generalized workflow for assessing drug synergy.
Caption: A generalized workflow for the in vitro assessment of drug synergy using the Combination Index method.
Signaling Pathways and Mechanisms of Action
The synergistic effects of Momordica charantia extracts and their constituent cucurbitacins are attributed to their ability to modulate multiple cellular signaling pathways.
1. Overcoming Drug Resistance:
-
Momordica charantia extract (BME) has been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin by modulating multi-drug resistance proteins.[1] BME can suppress the expression of P-glycoprotein, MRP-2, and BCRP, which are responsible for effluxing drugs out of cancer cells.[1] This is achieved, in part, by inhibiting the Pregnane X Receptor (PXR), a nuclear receptor that regulates the transcription of these drug transporter genes.[1]
Caption: Proposed mechanism of BME in overcoming multi-drug resistance in cancer cells.
2. Targeting Cancer Signaling Cascades:
-
Studies on Momordica charantia extract have demonstrated its ability to activate AMP-activated protein kinase (AMPK) in a CaMKK-dependent manner.[6][7] This activation leads to the suppression of key cancer survival pathways, including the mTOR/p70S6K and AKT/ERK/FOXM1 signaling cascades.[6][7]
-
Cucurbitacin B, a prominent triterpenoid, has been shown to inhibit the proliferation of pancreatic cancer cells by suppressing EGFR, PI3K/Akt/mTOR, and STAT3 signaling.[3] When combined with an ERK inhibitor, it exhibits synergistic anti-pancreatic cancer activities.[3]
Caption: Simplified signaling pathways targeted by cucurbitacins and BME in cancer cells.
Conclusion and Future Directions
The available evidence strongly suggests that extracts from Momordica charantia and its constituent cucurbitane triterpenoids hold significant promise as synergistic agents in combination therapies for cancer and metabolic diseases. Their ability to modulate multiple signaling pathways and overcome drug resistance mechanisms provides a strong rationale for their further investigation.
While direct data on the synergistic effects of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is currently lacking, its structural similarity to other bioactive cucurbitacins suggests it may possess similar properties. Future research should focus on isolating this specific compound and evaluating its synergistic potential with a range of conventional drugs. Such studies will be instrumental in unlocking the full therapeutic potential of these natural compounds for the development of more effective and less toxic treatment regimens.
References
- 1. Bitter melon extracts enhance the activity of chemotherapeutic agents through the modulation of multiple drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy of Momordica charantia Linn. (Bitter Melon) with Antihyperglycemic Agent Gives Increased Antioxidative and Hepatoprotective Actions in Alloxan-induced Diabetic Rats | Bangladesh Pharmaceutical Journal [banglajol.info]
- 3. Cucurbitacin B and SCH772984 exhibit synergistic anti-pancreatic cancer activities by suppressing EGFR, PI3K/Akt/mTOR, STAT3 and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade | Semantic Scholar [semanticscholar.org]
Comparative Analysis of the Biological Activity of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative cross-validation of the biological activity of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. Due to the limited publicly available data on this specific compound, this guide will focus on a comparative analysis of its structurally related analogs with established biological activities. These analogs, primarily other cucurbitane-type triterpenoids, have demonstrated significant potential in cytotoxic, anti-inflammatory, and hypoglycemic activities.
The primary alternatives and analogs discussed in this guide are:
-
5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) : A close structural analog with reported cytotoxic effects.
-
Cucurbitacin B : A widely researched cucurbitacin with potent anti-cancer and anti-inflammatory properties.[1][2][3]
-
Cucurbitacin I : A well-known inhibitor of the JAK/STAT signaling pathway, a critical target in cancer therapy.[4][5][6]
-
3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al (THCB) : An analog with demonstrated hypoglycemic effects.[7][8]
I. Comparative Biological Activity
The biological activities of these cucurbitane triterpenoids are primarily centered around their anti-proliferative, anti-inflammatory, and metabolic regulatory effects. The following sections provide a quantitative comparison of these activities based on available experimental data.
Cytotoxic Activity
Many cucurbitacins and their analogs exhibit potent cytotoxic effects against a variety of cancer cell lines. This activity is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[2] A key mechanism of action for many of these compounds is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is frequently overactive in many cancers.[4][5][6][9]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) | HA22T (Hepatocellular Carcinoma) | MTT Assay | 15-25 µM (Significant viability repression) | [10][11] |
| Cucurbitacin B | PC3 (Prostate Cancer) | MTT Assay | 9.67 ± 1.04 µM | [12] |
| MCF-7 (Breast Cancer) | MTT Assay | 12.0 µM | [1] | |
| KKU-100 (Cholangiocarcinoma) | SRB Assay | Not explicitly stated, but effective at 0.1-10 µM | [13] | |
| Cucurbitacin I | A549 (Lung Adenocarcinoma) | Phosphotyrosine STAT3 cytoblot | ~0.5 µM | [14] |
Anti-inflammatory Activity
Cucurbitacins have been shown to possess significant anti-inflammatory properties.[15] This is often mediated through the inhibition of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[1]
| Compound/Analog Group | Cell Line | Assay | Effect | Concentration | Reference |
| 5β,19-epoxycucurbitane triterpenoids (Taikugausins C & D) | RAW 264.7 (Macrophage) | Nitric Oxide Production | Remarkable inhibition | 10 µg/mL | [15][16] |
| Cucurbitacin B, E, and I | Not specified | TLR 2/4 agonist-induced NF-κB activation | Significant reduction | Not specified | [1] |
Hypoglycemic Activity
Certain cucurbitane triterpenoids isolated from Momordica charantia have demonstrated potential hypoglycemic effects, suggesting their utility in the study of metabolic disorders like diabetes.
| Compound | Assay | Mechanism | Effect | Reference |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al (THCB) | PPRE Luciferase Activity, Glucose Uptake Assay | Acts as a PPARγ ligand, induces Glut4 translocation | Drives PPRE transcriptional activity, induces glucose uptake in muscle cells | [7][8] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and appropriate controls (e.g., vehicle control, positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, remove the culture medium and add 100 µL of fresh medium and 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is often used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells (often macrophages like RAW 264.7) in response to an inflammatory stimulus (like lipopolysaccharide, LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18]
Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for an additional 24 hours.[18]
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.[18]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540-550 nm.[19]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in compound-treated cells to those in LPS-stimulated cells without compound treatment.
Hypoglycemic Assessment: Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium. A common method involves using a fluorescently labeled or radiolabeled glucose analog, such as 2-deoxy-D-glucose (2-DG).[20]
Principle: 2-DG is transported into cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and accumulates within the cell. The amount of accumulated 2-DG-6-phosphate is proportional to the glucose uptake rate.
Protocol (using a colorimetric kit as an example):
-
Cell Seeding and Treatment: Seed cells (e.g., muscle cells, adipocytes) in a 96-well plate. On the day of the assay, starve the cells of glucose by incubating in a glucose-free medium. Then, treat the cells with the test compound for a specified duration.
-
Initiation of Glucose Uptake: Add 2-DG to the medium and incubate for a defined period (e.g., 20-30 minutes).
-
Termination and Lysis: Stop the uptake by washing the cells with an ice-cold buffer. Lyse the cells using an extraction buffer.
-
Enzymatic Reaction: The cell lysate, containing the accumulated 2-DG-6-phosphate, is then subjected to a series of enzymatic reactions provided in a commercial kit. This typically involves the oxidation of 2-DG-6-phosphate, leading to the generation of NADPH.
-
Detection: The NADPH is then used in a recycling amplification reaction that produces a colored product.
-
Measurement: The absorbance of the final colored product is measured at a specific wavelength (e.g., 412 nm).[21]
-
Data Analysis: The amount of glucose uptake is calculated based on a standard curve and normalized to the protein content of the cells.
III. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The biological effects of cucurbitacins are often mediated by their interaction with specific intracellular signaling pathways.
Caption: JAK/STAT signaling pathway and points of inhibition by cucurbitacins.
Experimental Workflow Diagrams
The evaluation of a novel compound's biological activity typically follows a structured workflow.
Caption: General experimental workflow for evaluating biological activity.
References
- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcancer.org [jcancer.org]
- 5. benchchem.com [benchchem.com]
- 6. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Compound 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al from Momordica charantia Acts as PPARγ Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. dovepress.com [dovepress.com]
- 20. revvity.com [revvity.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol Analogues: Synthesis, Cytotoxicity, and Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol and its naturally occurring analogues isolated from Momordica charantia. The document details their synthesis (isolation), comparative biological performance with supporting experimental data, and insights into their mechanism of action.
Introduction
This compound and its analogues are a class of tetracyclic triterpenoids belonging to the cucurbitane family.[1] These compounds, primarily isolated from the medicinal plant Momordica charantia (bitter melon), have garnered significant interest for their potent biological activities, including anti-inflammatory and cytotoxic effects.[2][3] This guide focuses on a comparative analysis of several key analogues to aid researchers in drug discovery and development.
Synthesis and Isolation
The complex structures of these cucurbitane triterpenoids make their total chemical synthesis challenging.[4] Consequently, the primary route for obtaining these compounds is through isolation and purification from their natural source, Momordica charantia.[2][3]
General Isolation and Purification Workflow
The general procedure for isolating 5,19-epoxycucurbitane triterpenoids from Momordica charantia involves several key steps, as outlined below. This workflow represents a common strategy for natural product "synthesis" in a broader sense.
Caption: General workflow for the isolation and purification of 5,19-epoxycucurbitane analogues.
Comparative Biological Activity
A study by Liaw et al. (2015) provides a direct comparison of the anti-inflammatory and cytotoxic activities of several 5,19-epoxycucurbitane analogues isolated from Momordica charantia. The analogues investigated include five new compounds, taikugausins A-E, and the known 5β,19-epoxy-25-methoxycucurbita-6,23-diene-3β,19-diol.[2]
Anti-Inflammatory Activity
The anti-inflammatory potential of these analogues was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a key feature of inflammation.[2]
| Compound | Structure | Inhibition of NO Production (%) at 10 µg/mL |
| This compound | (Reference Compound) | Data not available in comparative study |
| Taikugausin A | 5β,19-epoxy-19,25-dimethoxycucurbita-6,23-diene-3β-ol | 45.3 ± 2.1 |
| Taikugausin B | 5β,19-epoxy-19-ethoxy-25-methoxycucurbita-6,23-diene-3β-ol | 48.7 ± 1.8 |
| Taikugausin C | 5β,19-epoxy-25-methoxycucurbita-6,23-diene-3β,19-diol | 65.2 ± 2.5 |
| Taikugausin D | 5β,19-epoxy-19-hydroxy-25-methoxycucurbita-6,23(E)-dien-3-one | 68.9 ± 3.1 |
| Taikugausin E | 5β,19-epoxy-25-ethoxycucurbita-6,23-diene-3β,19-diol | 55.4 ± 2.9 |
| 5β,19-epoxy-25-methoxycucurbita-6,23-diene-3β,19-diol | (Known Analogue) | 58.3 ± 3.4 |
Data sourced from Liaw et al., 2015.[2]
Among the tested compounds, Taikugausin C and Taikugausin D exhibited the most potent inhibition of nitric oxide production.[2]
Cytotoxic Activity
The cytotoxic effects of these analogues were evaluated against a panel of human tumor cell lines: WiDr (colon), Hep G2 (liver), MCF-7 (breast), and HEp-2 (larynx). The half-maximal inhibitory concentration (IC₅₀) values were determined.[2]
| Compound | IC₅₀ (µM) vs. WiDr | IC₅₀ (µM) vs. Hep G2 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HEp-2 |
| Taikugausin A | > 50 | > 50 | > 50 | > 50 |
| Taikugausin B | > 50 | > 50 | > 50 | > 50 |
| Taikugausin C | 15.6 ± 1.1 | 18.2 ± 1.3 | 20.5 ± 1.5 | 17.8 ± 1.2 |
| Taikugausin D | 12.4 ± 0.9 | 15.7 ± 1.1 | 16.9 ± 1.2 | 13.5 ± 1.0 |
| Taikugausin E | 25.8 ± 1.9 | 29.1 ± 2.2 | 31.4 ± 2.5 | 27.3 ± 2.1 |
| 5β,19-epoxy-25-methoxycucurbita-6,23-diene-3β,19-diol | 22.3 ± 1.6 | 25.6 ± 1.9 | 28.1 ± 2.1 | 24.0 ± 1.8 |
Data sourced from Liaw et al., 2015.[2]
Taikugausin C and D, which showed strong anti-inflammatory activity, also demonstrated the most potent cytotoxicity against the tested cancer cell lines.[2] Another related analogue, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol, has been reported to have an IC₅₀ of 32.52 μM against U937 cells.
Mechanism of Action: Signaling Pathway
Cucurbitacins are known to induce apoptosis in cancer cells through various signaling pathways. A key mechanism involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of apoptosis.
Caption: Proposed signaling pathway for cucurbitane-induced apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.[5]
-
Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO (final DMSO concentration <0.1%). Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds.[5]
-
Incubation: Incubate the plate for 48 to 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.[5]
Nitric Oxide Production Inhibition Assay (Griess Assay)
This protocol is used to quantify the inhibition of nitric oxide production in LPS-stimulated macrophages.[2]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate until they adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control group.
Conclusion
The 5,19-epoxycucurbitane triterpenoids from Momordica charantia represent a promising class of natural products with significant anti-inflammatory and cytotoxic activities. The comparative data presented in this guide highlight that specific structural modifications, such as the presence of hydroxyl or keto groups at C-19 (as seen in Taikugausins C and D), can enhance these biological activities.[2] Further investigation into the synthesis of novel analogues and a deeper understanding of their structure-activity relationships and mechanisms of action are warranted for the development of new therapeutic agents.
References
- 1. Cucurbitane-type triterpenoids from the vines of Momordica charantia and their anti-inflammatory, cytotoxic, and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol: A Guide for Laboratory Professionals
For Immediate Reference: Treat 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol as a highly toxic and hazardous chemical waste. Due to its classification within the cucurbitacin family of compounds, it is considered cytotoxic and requires stringent handling and disposal procedures to ensure personnel safety and environmental protection.[1][2][3][4]
This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical in minimizing exposure risks and complying with institutional and regulatory standards.
Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal procedures, it is imperative to utilize appropriate engineering controls and wear the specified PPE to prevent exposure.
| Control Type | Requirement |
| Engineering Controls | All handling and disposal activities must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet.[1] |
| Gloves | Wear chemical-resistant gloves; double-gloving with nitrile or neoprene is recommended.[1] |
| Protective Clothing | A disposable, low-permeability gown with a closed front, long sleeves, and knit cuffs is mandatory. |
| Eye/Face Protection | Use safety glasses with side shields or chemical safety goggles.[1] A face shield may be required for splash hazards.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary when handling the solid form of the compound.[2] |
Step-by-Step Disposal Procedures
All materials contaminated with this compound must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1][5]
Waste Segregation and Collection:
-
Identify and Segregate: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.[1][6]
-
Use Designated Containers: Collect all contaminated waste in clearly labeled, leak-proof containers that are compatible with the chemical waste. The original container can be used if it is in good condition.[1][5]
-
Labeling: Affix a "Hazardous Waste" label to all waste containers. For cytotoxic compounds, it is often required to add a "CHEMO" or "INCINERATION ONLY" label.[1]
Types of Waste and Handling:
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated labware (e.g., pipette tips, gloves, gowns, absorbent pads) must be placed in a designated hazardous waste container.[7] |
| Liquid Waste | Collect all liquid waste, including unused solutions and the first rinsate from cleaning, in a sealed, leak-proof, and compatible container.[1][5] |
| Empty Containers | Containers that held the compound must be triple-rinsed with a suitable solvent.[1][7][8] The first rinsate must be collected and disposed of as hazardous liquid waste.[5][7] After triple-rinsing, the container can be disposed of according to institutional policies, which may include disposal as regular trash after defacing the label.[1][5][8] |
| "Sharps" Waste | Needles, scalpels, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste. |
Storage and Pickup:
-
Storage: Store hazardous waste containers in a designated Satellite Accumulation Area, away from incompatible materials. Ensure containers are sealed at all times, except when adding waste.[1][5]
-
Disposal Request: Once the container is full or has reached the institutional time limit for storage, contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[1][5]
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.[1]
-
Contain the Spill: For liquid spills, gently cover with absorbent pads. For powder spills, cover with damp cloths to avoid generating dust.[1]
-
Clean the Area: Collect all contaminated materials and place them in a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, such as a 10% caustic solution, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report the Spill: Report the incident to your supervisor and the EHS department according to your institution's protocol.[1]
Visual Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. This compound is a member of the cucurbitacin family of triterpenoids, which are recognized for their cytotoxic properties.[1] Due to the inherent toxicity of this class of compounds, stringent adherence to safety procedures is mandatory to prevent personnel exposure and environmental contamination.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Acute Toxicity (Oral and Dermal): Cucurbitacins are known to be highly toxic and potentially fatal if swallowed or absorbed through the skin.[2]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation or damage.[2]
-
Respiratory Irritation: Inhalation of the compound, particularly in powdered form, can lead to respiratory tract irritation.[2][3]
-
Cytotoxicity: As a cytotoxic agent, this compound can damage or kill cells and may have carcinogenic, mutagenic, or teratogenic effects.[4]
A thorough risk assessment must be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary control measure to protect laboratory personnel from exposure to this compound.[3] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[2][3] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes of solutions or contact with airborne particles.[2][3][5] |
| Body Protection | A dedicated, disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[3][5][6] Should not be worn outside the designated handling area.[2] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher-level respirator. | Necessary when handling the compound in powdered form or when there is a risk of generating aerosols.[2][3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the spread of contamination outside the work area.[3] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
All handling of powdered this compound and preparation of solutions should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration to protect both the user and the environment.
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
Procedural Guidance for Handling:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area by laying down an absorbent liner.
-
Weighing: If working with the solid form, carefully weigh the required amount in the containment of a BSC or fume hood. Use dedicated, disposable weighing boats.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust or aerosols.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A common practice is to use a 70% ethanol solution followed by a suitable surface decontaminant.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.[2][4]
-
Solid Waste: Used gloves, gowns, shoe covers, weighing boats, and other contaminated disposable materials should be placed in a clearly labeled, sealed cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other chemical waste streams.[2]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
Emergency Procedures
Spill Response:
-
Evacuate and secure the area to prevent further exposure.
-
Don the appropriate PPE, including respiratory protection.
-
Use a cytotoxic spill kit to absorb and contain the spill.
-
Clean the area with an appropriate decontaminating agent.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[2][5]
-
Report the spill to the appropriate safety personnel.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
